molecular formula C33H49N5O9 B1674264 Ici 186756 CAS No. 95500-67-7

Ici 186756

Cat. No.: B1674264
CAS No.: 95500-67-7
M. Wt: 659.8 g/mol
InChI Key: UZBYAXAFJBPXLC-QNVWVOQGSA-N
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Description

structure given in first source

Properties

CAS No.

95500-67-7

Molecular Formula

C33H49N5O9

Molecular Weight

659.8 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1

InChI Key

UZBYAXAFJBPXLC-QNVWVOQGSA-N

Isomeric SMILES

CC(C)[C@@H](C=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICI 186756
ICI-186756
N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of Fulvestrant and Tamoxifen: Mechanisms, Efficacy, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fulvestrant and Tamoxifen, two cornerstone endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We delve into their distinct molecular mechanisms of action, pharmacologic profiles, clinical efficacy, and the development of therapeutic resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in oncology drug development.

Executive Summary

Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), and Fulvestrant, a Selective Estrogen Receptor Degrader (SERD), represent two distinct classes of antiestrogenic agents. While both function by targeting the estrogen receptor alpha (ERα), their downstream molecular consequences differ profoundly. Tamoxifen acts as a competitive inhibitor with mixed agonist/antagonist activity, leading to the modulation of ERα signaling. In contrast, Fulvestrant is a pure ERα antagonist that not only blocks receptor signaling but also induces its rapid proteasomal degradation, effectively eliminating the receptor from the cancer cell. These mechanistic differences underpin their distinct clinical applications, efficacy profiles, and patterns of resistance.

Chemical Structures and Properties

The chemical structures of Fulvestrant and Tamoxifen are foundational to their unique mechanisms of action.

  • Tamoxifen: A non-steroidal triphenylethylene derivative. Its structure allows it to competitively bind to the ERα ligand-binding domain. It exists as geometric isomers, with the (Z)-isomer possessing the antiestrogenic activity.[1]

  • Fulvestrant: A steroidal 7α-alkylsulfinyl analog of 17β-estradiol.[2] A key structural feature is its long, bulky side chain at the 7α-position, which is critical for inducing a unique conformational change in the ERα, preventing agonist action and promoting receptor degradation.[3]

PropertyFulvestrantTamoxifen
Chemical Formula C₃₂H₄₇F₅O₃S[4]C₂₆H₂₉NO[5]
Molecular Weight 606.77 g/mol [4]371.51 g/mol [5]
Classification Steroidal Anti-estrogen[3]Non-steroidal Triphenylethylene[1]
Drug Class Selective Estrogen Receptor Degrader (SERD)[6]Selective Estrogen Receptor Modulator (SERM)[6]

Comparative Mechanism of Action

The primary distinction between Fulvestrant and Tamoxifen lies in their interaction with and subsequent effect on ERα.

Tamoxifen (SERM):

  • Receptor Binding: Competitively binds to the ligand-binding domain of ERα.[1]

  • Conformational Change: Induces a conformational change that is distinct from that caused by estradiol. This change allows for receptor dimerization and nuclear translocation.[7]

  • Transcriptional Activity: In breast tissue, the Tamoxifen-ERα complex recruits co-repressors, blocking the transcription of estrogen-responsive genes. However, in other tissues like the endometrium, it can recruit co-activators, leading to partial agonist effects.[6][8] It primarily blocks the Activation Function 2 (AF2) domain of the receptor while leaving the AF1 domain potentially active.[6]

  • Receptor Level: Does not induce significant degradation of the ERα protein; levels may remain stable or even increase.[9]

Fulvestrant (SERD):

  • Receptor Binding: Binds competitively to the ERα with high affinity.[2]

  • Conformational Change: The bulky side chain induces a significant conformational change that sterically hinders receptor dimerization and impairs nuclear localization.[6][10]

  • Transcriptional Activity: The induced conformational change disrupts both the AF1 and AF2 domains, resulting in a complete blockade of ERα-mediated gene transcription. It is considered a pure antagonist with no known agonist activity.[6][11]

  • Receptor Degradation: The Fulvestrant-ERα complex is conformationally unstable and is recognized by the cellular machinery for ubiquitination and proteasomal degradation. This leads to a profound and sustained downregulation of cellular ERα protein levels.[6][12]

G cluster_0 Estrogen Action (Estradiol) cluster_1 Tamoxifen (SERM) Action cluster_2 Fulvestrant (SERD) Action E2 Estradiol ER_cyto ERα (Cytoplasm) E2->ER_cyto Binds E2_ER Estradiol-ERα Complex ER_cyto->E2_ER Tam_ER Tamoxifen-ERα Complex ER_cyto->Tam_ER Fulv_ER Fulvestrant-ERα Complex (Unstable) ER_cyto->Fulv_ER ER_dimer ERα Dimerization E2_ER->ER_dimer ER_nuc Nuclear Translocation ER_dimer->ER_nuc ERE Estrogen Response Element (DNA) ER_nuc->ERE Binds Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates Tam Tamoxifen Tam->ER_cyto Competitively Binds Tam_dimer ERα Dimerization (Altered) Tam_ER->Tam_dimer Tam_nuc Nuclear Translocation Tam_dimer->Tam_nuc Tam_ERE Binds ERE Tam_nuc->Tam_ERE Tam_Transcription Transcription Blocked (Partial Agonism Possible) Tam_ERE->Tam_Transcription Fulv Fulvestrant Fulv->ER_cyto Competitively Binds No_Dimer Dimerization Impaired Fulv_ER->No_Dimer No_Nuc Nuclear Localization Blocked Fulv_ER->No_Nuc Degradation Proteasomal Degradation Fulv_ER->Degradation

Caption: Comparative signaling pathways of Estrogen, Tamoxifen, and Fulvestrant.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic and pharmacokinetic profiles of these drugs differ significantly, impacting their dosing, efficacy, and side-effect profiles.

Pharmacodynamics
ParameterFulvestrantTamoxifen
ERα Binding Affinity 89% relative to Estradiol[2]2.5% relative to Estradiol[2]
ERα Binding Kd Not specified, but high affinity~1.7 - 1.8 nM[13][14]
IC₅₀ (Cell-free ER assay) 0.94 nM[15]Not specified
IC₅₀ (MCF-7 Cell Growth) 0.29 nM[15]Not specified
Primary Metabolite Primarily metabolized via non-CYP pathwaysActive metabolites (e.g., 4-hydroxytamoxifen, endoxifen) via CYP2D6, CYP3A4[16]
Metabolite ERα Affinity Metabolites are less active4-hydroxytamoxifen has an affinity equal to or greater than estradiol[16]
Pharmacokinetics
ParameterFulvestrantTamoxifen
Administration Intramuscular (IM) injection[17]Oral[17]
Bioavailability Not applicable (IM)Well-absorbed orally
Time to Max Concentration (Tₘₐₓ) ~7 days[17]2-8 hours
Half-life (t₁/₂) ~40-50 days[17][18]~7-14 days (for active metabolites)[18]
Dosing Schedule 500 mg monthly with a loading dose on day 14[6]20 mg daily

Clinical Efficacy

Head-to-head clinical trials have compared Fulvestrant with Tamoxifen as first-line therapy for advanced breast cancer in postmenopausal women. The data below is from a key multinational, double-blind, randomized trial comparing Fulvestrant 250 mg monthly with Tamoxifen 20 mg daily.[19][20][21] It is important to note that the now-standard 500 mg dose of Fulvestrant has demonstrated superior efficacy compared to other endocrine agents like anastrozole.[6]

EndpointFulvestrant (250 mg)Tamoxifen (20 mg)Hazard Ratio (95% CI)p-value
Median Time to Progression (TTP) - Overall Population 6.8 months8.3 months1.18 (0.98–1.44)0.088[19][20]
Median TTP - Hormone Receptor-Positive Subgroup 8.2 months8.3 months1.10 (0.89–1.36)0.39[19][20]
Objective Response Rate (ORR) - Overall Population 31.6%33.9%--
ORR - Hormone Receptor-Positive Subgroup 33.2%31.1%--

These results show that at the 250 mg dose, Fulvestrant had similar efficacy to Tamoxifen in patients with hormone receptor-positive tumors.[19][21]

Mechanisms of Resistance

Endocrine resistance, both de novo and acquired, is a significant clinical challenge. The mechanisms differ between the two agents.

Tamoxifen Resistance:

  • ERα Pathway Alterations: Mutations in the ESR1 gene (encoding ERα) can lead to ligand-independent receptor activation.

  • Upregulation of Escape Pathways: Increased signaling through growth factor receptor pathways, such as HER2, EGFR, and IGF-1R, can bypass the need for ERα-mediated signaling and promote proliferation.[22] The MAPK and PI3K/AKT pathways are frequently activated.[10][22]

  • Altered Co-regulator Expression: Changes in the balance of co-activators and co-repressors can shift Tamoxifen's activity from antagonistic to agonistic.

Fulvestrant Resistance:

  • Loss of ERα Expression: While Fulvestrant's mechanism depends on ERα presence, some resistant tumors evolve to become ERα-negative.[16]

  • ESR1 Mutations: While Fulvestrant is effective against some ESR1 mutations that confer resistance to aromatase inhibitors, novel mutations can emerge that reduce Fulvestrant binding or efficacy.[6]

  • Bypass Signaling: Similar to Tamoxifen resistance, upregulation of alternative growth factor pathways can drive cell growth independently of the ERα pathway.[10]

Importantly, due to their different mechanisms, there is a lack of complete cross-resistance. Tumors that become resistant to Tamoxifen often retain sensitivity to Fulvestrant.[16][23]

Key Experimental Protocols

Protocol: Competitive Estrogen Receptor Binding Assay

This assay quantifies the relative binding affinity of a test compound (e.g., Fulvestrant, Tamoxifen) for the estrogen receptor compared to 17β-estradiol.

Methodology:

  • Cytosol Preparation: Uteri are harvested from ovariectomized rats. The tissue is homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, Dithiothreitol, Glycerol) and subjected to ultracentrifugation (e.g., 105,000 x g) to isolate the cytosol, which contains the soluble ERα.[6]

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the unlabeled competitor compound (estradiol for standard curve, Tamoxifen, or Fulvestrant).

  • Separation: After incubation to equilibrium, bound and free radioligand are separated. A common method is using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing and centrifugation.[6]

  • Quantification: The radioactivity in the bound fraction (the HAP pellet) is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific [³H]-E₂ binding) is calculated. The relative binding affinity (RBA) can then be determined relative to estradiol.

G start Start: Prepare Rat Uterine Cytosol prep_tubes Prepare Assay Tubes: 1. Fixed amount of [3H]-Estradiol 2. Fixed amount of Cytosol (ERα) 3. Increasing concentrations of competitor (Fulvestrant or Tamoxifen) start->prep_tubes incubate Incubate tubes to allow binding to reach equilibrium prep_tubes->incubate separate Separate Bound from Free Ligand (e.g., Hydroxylapatite Assay) incubate->separate wash_centrifuge Wash and Centrifuge to isolate ERα-Ligand complex separate->wash_centrifuge measure Measure Radioactivity of bound [3H]-Estradiol via Liquid Scintillation Counting wash_centrifuge->measure analyze Analyze Data: Plot competition curve and calculate IC50 and RBA measure->analyze end End: Determine Relative Binding Affinity analyze->end

Caption: Workflow for a competitive estrogen receptor binding assay.
Protocol: Western Blot Analysis of ERα Degradation

This method is used to visualize and quantify the reduction in ERα protein levels following treatment with a SERD like Fulvestrant.

Methodology:

  • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with vehicle control, Tamoxifen, or various concentrations of Fulvestrant for a specified time course (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular protein.[24]

  • Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA assay, to ensure equal loading.[24]

  • SDS-PAGE: Equal amounts of protein from each sample (e.g., 20-50 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is used to confirm equal protein loading across lanes.

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized on X-ray film or with a digital imager.

  • Densitometry: The intensity of the ERα band is quantified and normalized to the intensity of the loading control band to determine the relative decrease in ERα protein levels.[5]

Protocol: qRT-PCR Analysis of Estrogen-Responsive Gene Expression

This technique measures changes in the mRNA levels of genes regulated by ERα (e.g., TFF1 (pS2), PGR) in response to endocrine therapy.

Methodology:

  • Cell Culture and Treatment: ER+ cells are treated with vehicle, estradiol (E₂), Tamoxifen, and/or Fulvestrant.

  • RNA Extraction: Total RNA is extracted from the treated cells using a column-based kit or TRIzol reagent. The quality and quantity of the RNA are assessed via spectrophotometry (e.g., NanoDrop) or fluorometry.[22]

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[22]

  • Quantitative PCR (qPCR): The cDNA serves as a template for qPCR. The reaction mix includes specific primers for the target gene (e.g., TFF1) and a reference gene (e.g., ACTB, GAPDH), along with a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).[19][25]

  • Data Analysis: The amplification of the target and reference genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene and comparing it to the vehicle-treated control group.[19][25]

Conclusion

Fulvestrant and Tamoxifen are both critical therapies in the management of ER+ breast cancer, but they are fundamentally different agents. Tamoxifen acts as a receptor modulator, competitively inhibiting estrogen binding and altering transcriptional activity with a tissue-dependent agonist/antagonist profile. Fulvestrant is a pure antagonist that goes a step further, not only blocking ERα signaling but actively promoting the degradation of the receptor itself. This distinction as a SERD provides a more complete shutdown of ERα signaling and offers a vital therapeutic option for patients, including those who have developed resistance to Tamoxifen or aromatase inhibitors. Understanding these core technical differences is paramount for the strategic design of clinical trials and the development of next-generation endocrine therapies.

References

The Genesis of a Pure Antiestrogen: A Technical History of ICI 182,780 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

ICI 182,780, known commercially as Fulvestrant (Faslodex®), represents a significant milestone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its development was driven by the need for a "pure" antiestrogen, devoid of the partial agonist activities that limited the efficacy of existing therapies like tamoxifen.[1][2][3] As the first clinically approved Selective Estrogen Receptor Degrader (SERD), ICI 182,780 introduced a novel mechanism of action: the targeted degradation of the estrogen receptor α (ERα), effectively eliminating the primary driver of tumor growth in many breast cancers.[1][2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ICI 182,780, with a focus on the key experimental data and protocols that defined its preclinical and clinical journey.

Discovery and Development Trajectory

The quest for a pure antiestrogen stemmed from the limitations of selective estrogen receptor modulators (SERMs) like tamoxifen, which, while effective, exhibit partial agonist effects in some tissues, potentially leading to adverse effects and the development of resistance.[1][3] Researchers at Imperial Chemical Industries (ICI) Pharmaceuticals, later AstraZeneca, sought to develop a compound that would act as a complete antagonist. This led to the synthesis of a series of steroidal analogs of estradiol.

ICI 182,780, a 7α-alkylsulfinyl analog of estradiol, emerged from these structure-activity relationship (SAR) studies.[5] Its unique side chain at the 7α position proved critical for its distinct mechanism of action. Preclinical studies demonstrated that ICI 182,780 not only competitively blocked the estrogen binding site but also induced a conformational change that led to the rapid degradation of the ERα protein.[6][7] This dual action effectively abrogated ERα signaling.

Phase I and II clinical trials confirmed its efficacy and tolerability, and subsequent Phase III trials established its role in treating advanced breast cancer, particularly in postmenopausal women who had progressed on prior endocrine therapy.[1][3][8] These trials demonstrated that ICI 182,780 was at least as effective as the aromatase inhibitor anastrozole in this patient population.[1] The U.S. Food and Drug Administration (FDA) approved fulvestrant in 2002.[9]

Mechanism of Action: A Pure Antagonist and ER Degrader

ICI 182,780's primary mechanism of action is the complete and competitive antagonism of the estrogen receptor. Unlike SERMs, it is devoid of any partial agonist activity.[10] Its binding to the ERα ligand-binding domain induces a profound conformational change that disrupts the receptor's normal function in several ways:

  • Inhibition of Dimerization: The altered conformation hinders the ability of the receptor to form the stable dimers necessary for DNA binding and transcriptional activation.[11]

  • Impaired Nuclear Localization: The ICI 182,780-ERα complex has impaired mobility and is unable to translocate to the nucleus effectively.[11][12]

  • Targeted Degradation: The unstable complex is recognized by the cellular machinery for protein degradation. It becomes ubiquitinated and targeted for destruction by the 26S proteasome, leading to a significant reduction in cellular ERα levels.[4][7]

This degradation of the receptor is a key feature that distinguishes ICI 182,780 from SERMs, which tend to stabilize ER levels.[13] By eliminating the receptor, ICI 182,780 effectively shuts down both estrogen-dependent and -independent ER signaling pathways.[14]

ICI_182780_Mechanism cluster_Cell Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Estrogen Receptor (ERα) Complex ICI-ERα Complex (Unstable) ER->Complex Dimer ERα Dimer ER->Dimer Dimerization ICI ICI 182,780 (Fulvestrant) ICI->ER Competitively Binds ICI->Complex ICI->Dimer Blocks E2 Estradiol (E2) E2->ER Binds Ub Ubiquitin Complex->Ub Ubiquitination Ub_Complex Ubiquitinated ICI-ERα Complex Complex->Ub_Complex ERE Estrogen Response Element (ERE) Complex->ERE Blocks Translocation Dimer->ERE Translocation & Binding Dimer->ERE Ub->Ub_Complex Proteasome 26S Proteasome Ub_Complex->Proteasome Degradation Proteasome->ER Reduces ER levels Transcription Gene Transcription (Cell Proliferation) ERE->Transcription Activation ERE->Transcription ER_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (18-24h) cluster_analysis Analysis P1 Prepare Rat Uterine Cytosol (ER Source) I1 Mix ER + [3H]-E2 + ICI 182,780 (Test Wells) P1->I1 I2 Mix ER + [3H]-E2 (Total Binding) P1->I2 I3 Mix ER + [3H]-E2 + Excess Unlabeled E2 (Non-specific Binding) P1->I3 P2 Prepare [3H]-Estradiol (Radioligand) P2->I1 P2->I2 P2->I3 P3 Prepare Serial Dilutions of ICI 182,780 P3->I1 A1 Separate Bound from Free Ligand (Hydroxylapatite Adsorption) I1->A1 I2->A1 I3->A1 A2 Quantify Radioactivity (Scintillation Counting) A1->A2 A3 Calculate Specific Binding A2->A3 A4 Plot Competition Curve & Determine IC50 A3->A4

References

Fulvestrant: A Comprehensive Technical Guide to a Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Fulvestrant (ICI 182,780) is a first-in-class selective estrogen receptor degrader (SERD) and a cornerstone in the treatment of hormone receptor (HR)-positive metastatic breast cancer. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists with partial agonist effects, fulvestrant is a pure antiestrogen. Its unique mechanism of action involves not only blocking the estrogen receptor (ER) but also actively promoting its degradation, leading to a profound suppression of estrogen-mediated signaling pathways. This guide provides an in-depth technical overview of fulvestrant, covering its mechanism of action, pharmacological properties, clinical efficacy, and the key experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Introduction to Estrogen Receptor Signaling and Fulvestrant

Hormone receptor-positive breast cancer, which accounts for the majority of breast cancer cases, relies on the estrogen signaling pathway for growth and proliferation. The estrogen receptor (ER), a nuclear hormone receptor, is a key therapeutic target. Upon binding its ligand, estradiol (E2), the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, recruiting co-activators to initiate the transcription of genes that drive cell proliferation.

Endocrine therapies aim to disrupt this pathway. First-generation therapies like tamoxifen (a SERM) competitively block estradiol binding. However, their partial agonist activity can sometimes lead to undesirable effects. Aromatase inhibitors (AIs) reduce systemic estrogen levels but do not directly target the ER. Fulvestrant represents a distinct class of therapy, a SERD, that provides a more complete blockade of ER signaling by inducing receptor degradation.

Chemical Properties and Structure

Fulvestrant is a steroidal antiestrogen, specifically a 7α-alkylsulfinyl analogue of 17β-estradiol. This structural modification, particularly the long side chain at the 7α-position, is crucial for its unique mechanism of action. It prevents the ER from adopting an agonist conformation and instead induces a shape that marks it for cellular destruction.

  • IUPAC Name: (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

  • Molecular Formula: C₃₂H₄₇F₅O₃S

  • Molar Mass: 606.78 g·mol⁻¹

Detailed Mechanism of Action

Fulvestrant's efficacy stems from a dual mechanism that both blocks and eliminates the estrogen receptor.

Competitive Binding and Blockade of ER Function

Fulvestrant binds competitively to the estrogen receptor with a high affinity, approximately 89% that of estradiol, which is significantly greater than that of tamoxifen. This binding induces a distinct conformational change in the receptor. This altered structure sterically hinders and destabilizes the receptor, preventing crucial downstream actions including:

  • Impaired Dimerization: It disrupts the ability of ER monomers to form functional dimers.

  • Blocked Nuclear Localization: It impairs the nuclear translocation of the receptor.

  • Inhibition of Transcriptional Activity: The fulvestrant-ER complex is transcriptionally inactive because both activation function domains (AF-1 and AF-2) are disabled, preventing the recruitment of co-activators and the transcription of estrogen-responsive genes.

Induction of Estrogen Receptor Degradation

The most defining characteristic of fulvestrant is its ability to induce the rapid degradation of the ER protein. The unstable conformation of the fulvestrant-ER complex targets the receptor for recognition by the cellular protein disposal machinery. This process occurs via the ubiquitin-proteasome pathway, where ubiquitin molecules are attached to the ER, flagging it for destruction by the 26S proteasome. This leads to a significant and sustained downregulation of cellular ER levels, depriving the cancer cells of a critical signaling node.

Figure 1. Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.

Quantitative Pharmacology

The pharmacological profile of fulvestrant has been extensively characterized in preclinical models.

In Vitro Potency and Binding Affinity

Fulvestrant demonstrates potent activity in ER-positive breast cancer cell lines, inhibiting cell growth and downregulating ER protein levels.

ParameterValueCell Line / ConditionCitation
IC₅₀ (Growth Inhibition) 0.29 nMMCF-7 (ER+)
IC₅₀ (ER Antagonism) 9.4 nMCell-free assay
Relative Binding Affinity (vs E2) 89% (0.89)Competitive Binding Assay
ERα Degradation Complete inhibition at 100 nMMCF-7 cells
Effect on ER-negative cells No effect on growthBT-20 cells
Pharmacokinetics and Pharmacodynamics

Fulvestrant is administered as a long-acting intramuscular injection, leading to sustained plasma concentrations.

ParameterValueConditionCitation
Route of Administration Intramuscular injectionClinical formulation
Absorption Slow, Cmax reached in ~5 daysIntramuscular injection
Elimination Half-Life (IM) 40 - 50 daysIntramuscular injection
Elimination Half-Life (IV) 13.5 - 18.5 hoursIntravenous injection
Protein Binding 99%Plasma proteins (VLDL, LDL, HDL)
Metabolism Analogous to endogenous steroids (oxidation, hydroxylation, conjugation). CYP3A4 involvement is minor.Human liver preparations
Excretion Primarily via feces (~90%)In vivo studies

Summary of Clinical Efficacy

Fulvestrant is approved for HR-positive metastatic breast cancer in postmenopausal women, both as a first-line treatment and after progression on other endocrine therapies. Its efficacy has been established in several key clinical trials.

Trial NamePhaseComparisonKey Finding (Progression-Free Survival, PFS)Citation
FALCON IIIFulvestrant (500 mg) vs. Anastrozole (AI)Fulvestrant Superior: Median PFS 16.6 months vs. 13.8 months for anastrozole.
FALCON (Non-visceral disease) IIIFulvestrant vs. AnastrozoleGreater Fulvestrant Benefit: Median PFS 22.3 months vs. 13.8 months for anastrozole.
CONFIRM IIIFulvestrant 500 mg vs. 250 mg500 mg Dose Superior: The 500 mg dose demonstrated significantly longer PFS.
Pivotal Trials (vs. Anastrozole) IIIFulvestrant vs. Anastrozole (second-line)Comparable Efficacy: No significant difference in time to progression or survival.

Note: In the final analysis of the FALCON trial, there was no significant difference in overall survival (OS) between the fulvestrant and anastrozole arms for the total population. However, a trend toward improved OS was observed in patients with non-visceral disease treated with fulvestrant.

Key Experimental Protocols

Characterizing a SERD like fulvestrant involves specific in vitro assays to determine its binding affinity, effect on protein levels, and impact on cell viability.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound (fulvestrant) to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER.

Methodology:

  • Preparation of Cytosol: Uterine cytosol, rich in ER, is prepared from ovariectomized rats. Uteri are homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol) and centrifuged at high speed (105,000 x g) to isolate the cytosolic fraction.

  • Assay Setup: A constant concentration of radiolabeled estradiol (³H-E₂) and uterine cytosol is incubated with increasing concentrations of the unlabeled competitor (fulvestrant or unlabeled E₂ as a standard).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: A competitive binding curve is plotted, showing the percentage of ³H-E₂ bound versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of ³H-E₂ binding) is calculated from this curve.

A Deep Dive into the In Vitro Biological Activity of ICI 182,780 (Fulvestrant): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro biological activity of ICI 182,780, more commonly known as Fulvestrant. A pure antiestrogen, ICI 182,780 is a pivotal tool in breast cancer research and a therapeutic agent for hormone receptor-positive breast cancer. This document details its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate its biological functions, presented with clarity and detail for the scientific community.

Core Mechanism of Action: A Pure Estrogen Receptor Antagonist

ICI 182,780 distinguishes itself from other antiestrogens, like tamoxifen, by being a pure estrogen receptor (ER) antagonist with no partial agonist activity.[1] Its primary mode of action is to bind competitively to the estrogen receptor, which not only blocks the binding of estradiol but also leads to a conformational change in the receptor. This altered conformation renders the ER unstable, leading to its accelerated degradation and a significant downregulation of ER protein levels within the cell.[2][3] This dual action of antagonism and degradation effectively abrogates estrogen-mediated signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of ICI 182,780 has been extensively quantified through various assays. The following tables summarize key data on its binding affinity for estrogen receptor subtypes and its potent anti-proliferative effects on breast cancer cell lines.

Table 1: Estrogen Receptor Binding Affinity of ICI 182,780
Receptor SubtypeBinding Affinity (IC₅₀/Kᵢ)Assay MethodReference
Estrogen Receptor α (ERα)IC₅₀: 9.4 nMCell-free assay[4]
Estrogen Receptor α (ERα)Higher affinity for ER66 isoformLigand binding assay[5]
Estrogen Receptor β (ERβ)EC₅₀: ~15 nMERβ antagonist redistribution assay[6]
Table 2: Anti-proliferative Activity of ICI 182,780 in Breast Cancer Cell Lines
Cell LineIC₅₀Assay MethodReference
MCF-7 (ER+)0.29 nMCell growth inhibition assay[4][7][8]
T47D (ER+)Not specified, but significant decrease in MDM2 protein expressionWestern Blot[9]
Hs578T (ER-)No effect on colony formationClonogenic Assay[10]
BT-20 (ER-)No effect on cell growthNot specified[8]
MCF-7/TAMR-1 (Tamoxifen-resistant, ER+)Profound inhibitory activity, though higher concentrations required compared to parental MCF-7Cell proliferation assay[11]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by ICI 182,780, the following diagrams have been generated using the Graphviz DOT language.

Estrogen_Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/β) Estrogen->ER Binds & Activates ER_Degradation ER Degradation ER->ER_Degradation Induces Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ER->ERE Inhibits Translocation ICI_182_780 ICI 182,780 (Fulvestrant) ICI_182_780->ER Binds & Blocks Gene_Transcription Gene Transcription (e.g., c-myc, cyclin D1) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes Gene_Transcription->Cell_Proliferation Inhibits

Caption: Mechanism of ICI 182,780 Action.

Cell_Cycle_Arrest ICI_182_780 ICI 182,780 ER_Downregulation ERα Downregulation ICI_182_780->ER_Downregulation Cyclin_D1_Reduction Reduced Cyclin D1 Expression ER_Downregulation->Cyclin_D1_Reduction G1_Arrest G1 Phase Cell Cycle Arrest Cyclin_D1_Reduction->G1_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G1_Arrest->Proliferation_Inhibition

Caption: ICI 182,780-Induced Cell Cycle Arrest.

Experimental_Workflow_ER_Binding_Assay Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol (Source of ER) Start->Prepare_Cytosol Incubate_Radioligand Incubate Cytosol with Radiolabeled Estrogen ([³H]-E₂) Prepare_Cytosol->Incubate_Radioligand Add_Competitor Add Increasing Concentrations of Unlabeled ICI 182,780 Incubate_Radioligand->Add_Competitor Separate_Bound Separate Bound from Free Radioligand Add_Competitor->Separate_Bound Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate_Bound->Measure_Radioactivity Analyze_Data Analyze Data to Determine IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ER Competitive Binding Assay.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of compounds to the estrogen receptor.[2][12]

  • Preparation of Uterine Cytosol:

    • Uteri are excised from ovariectomized Sprague-Dawley rats.

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is added to each well.

    • Increasing concentrations of unlabeled ICI 182,780 are added to compete with the radiolabeled estradiol for binding to the ER in the cytosol.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • Bound and free radioligand are separated using methods such as hydroxylapatite or dextran-coated charcoal.

    • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor (ICI 182,780).

    • The IC₅₀ value, the concentration of ICI 182,780 that inhibits 50% of the specific binding of the radiolabeled estradiol, is determined from the resulting curve.

Cell Proliferation (Clonogenic) Assay

This protocol describes a method to assess the long-term effect of ICI 182,780 on the ability of single cells to form colonies.[8][10][13]

  • Cell Culture:

    • MCF-7 (ER-positive) and Hs578T (ER-negative) cells are maintained in appropriate culture medium, typically supplemented with fetal bovine serum.

    • For the assay, cells are cultured in a defined serum- and phenol red-free growth medium to avoid confounding estrogenic effects.

  • Clonogenic Assay:

    • A single-cell suspension is prepared, and cells are seeded at a low density in a semi-solid medium, such as soft agar, in multi-well plates.

    • The cells are treated with various concentrations of ICI 182,780 (e.g., 0.1-1.0 µM) in the presence or absence of 1 nM estradiol.

    • The plates are incubated for a period of 1-3 weeks to allow for colony formation.

  • Colony Staining and Counting:

    • Colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.

    • Colonies containing at least 50 cells are counted.

  • Data Analysis:

    • The number of colonies in treated wells is compared to the number in control wells to determine the effect of ICI 182,780 on cell survival and proliferation.

Western Blot Analysis for ERα Downregulation

This protocol outlines the steps to visualize and quantify the reduction in ERα protein levels following treatment with ICI 182,780.[9][14]

  • Cell Treatment and Lysis:

    • MCF-7 cells are treated with a specific concentration of ICI 182,780 (e.g., 10 nM) for various time points (e.g., 60-96 hours).

    • Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for ERα.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in ERα protein levels.

Conclusion

The in vitro data for ICI 182,780 (Fulvestrant) unequivocally demonstrates its potent and pure antiestrogenic activity. Its ability to both antagonize and degrade the estrogen receptor provides a powerful mechanism for inhibiting the growth of ER-positive breast cancer cells. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this important molecule. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize its activity.

References

The Selective Estrogen Receptor Degrader ICI 182,780: A Technical Guide to its Impact on Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a pure antiestrogen compound that acts as a selective estrogen receptor degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is a complete antagonist of the estrogen receptor (ER), devoid of any known agonist effects.[1][3] Its unique mechanism of action, which involves binding to, blocking, and ultimately promoting the degradation of the estrogen receptor, has established it as a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer, particularly in cases of resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the effects of ICI 182,780 on estrogen receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Mechanism of Action: A Dual-Pronged Attack on Estrogen Receptor Signaling

The primary molecular target of ICI 182,780 is the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. The mechanism of action of ICI 182,780 is twofold:

  • Competitive Antagonism: ICI 182,780 competitively binds to the ligand-binding domain of the ER with high affinity, effectively blocking the binding of the natural ligand, 17β-estradiol (E2).[3] This prevents the conformational changes in the receptor necessary for its activation.

  • Receptor Degradation: Upon binding, ICI 182,780 induces a conformational change in the ER that renders the receptor unstable.[5] This altered conformation impairs receptor dimerization and nuclear localization.[5] The unstable ICI 182,780-ER complex is then targeted for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in the cellular levels of ERα protein.[5] This downregulation of the receptor is a key feature that distinguishes SERDs from SERMs.

This dual mechanism of antagonizing and degrading the estrogen receptor leads to a comprehensive blockade of both genomic and non-genomic estrogen signaling pathways.

Quantitative Data on the Efficacy of ICI 182,780

The potency of ICI 182,780 has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its activity in various breast cancer cell lines.

Table 1: IC50 Values of ICI 182,780 in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (nM)Reference(s)
MCF-7ERα-positive, PR-positive0.29[3][4][6]
T47DERα-positive, PR-positiveNot explicitly stated, but effective[6]
MDA-MB-231ERα-negative, PR-negative>1000 (no effect)[7]

Table 2: Estrogen Receptor α (ERα) Binding Affinity and Degradation

ParameterValueCell LineReference(s)
Relative Binding Affinity (vs. Estradiol) 0.89Not specified[3][6]
ERα Degradation ~80% decrease after 16h with 1µMT47D[8]
ERα Degradation 72.5% decrease in vivoNot specified[2]
ERα Degradation 50% loss after 1h with 1000 nMLCC9[2]
ERα Degradation Reduction to 33.6% of control after 6h with 100 nMMCF-7[9]

Impact on Estrogen Receptor Signaling Pathways

ICI 182,780 profoundly disrupts the intricate network of signaling pathways mediated by the estrogen receptor. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm, followed by receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This leads to the transcription of target genes that promote cell proliferation and survival, such as c-myc and cyclin D1.

ICI 182,780 effectively abrogates this pathway by preventing ER dimerization and nuclear translocation, and by promoting the degradation of the receptor itself.

Genomic Estrogen Receptor Signaling and Inhibition by ICI 182,780 E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ICI ICI 182,780 ICI->ER Binds & Blocks ER_dimer ER Dimerization ICI->ER_dimer Inhibits Degradation Proteasomal Degradation ICI->Degradation Induces ER->ER_dimer Activates ER->Degradation Nucleus Nucleus ER_dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription (e.g., c-myc, Cyclin D1) ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Genomic ER signaling and ICI 182,780 inhibition.
Non-Genomic Signaling Pathway

A fraction of ER is localized to the cell membrane and can rapidly initiate signaling cascades upon estrogen binding, independent of gene transcription. This non-genomic pathway often involves the activation of kinase cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can also contribute to cell proliferation and survival.

ICI 182,780 also antagonizes this non-genomic signaling by competing with estrogen for binding to the membrane-associated ER and by downregulating the total cellular pool of ER.

Non-Genomic Estrogen Receptor Signaling and its Blockade E2 Estradiol (E2) mER Membrane ER (mER) E2->mER Binds & Activates ICI ICI 182,780 ICI->mER Binds & Blocks PI3K PI3K mER->PI3K Activates MAPK MAPK mER->MAPK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Non-genomic ER signaling and ICI 182,780 blockade.
Downstream Effects on Cell Cycle and Survival

The inhibition of both genomic and non-genomic ER signaling by ICI 182,780 culminates in significant downstream effects on key regulators of the cell cycle and apoptosis. By downregulating the expression of estrogen-responsive genes like c-myc and cyclin D1, ICI 182,780 leads to cell cycle arrest in the G0/G1 phase.[5][10] Furthermore, the disruption of pro-survival signals from the PI3K/AKT pathway can contribute to the induction of apoptosis.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Western Blot Analysis of ERα Degradation

This protocol outlines the steps to assess the degradation of ERα protein in response to ICI 182,780 treatment.

Workflow for Western Blot Analysis of ERα Degradation start Start: Seed Cells (e.g., MCF-7) treatment Treat with ICI 182,780 (and controls) start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-ERα, anti-Actin) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Analysis & Densitometry detection->analysis

Western Blot Workflow.

Protocol Steps:

  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate growth medium.

    • Once cells reach 70-80% confluency, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to reduce basal ER activity.

    • Treat cells with various concentrations of ICI 182,780 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 6, 16, 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity.

    • Express the results as a percentage of ERα protein remaining compared to the vehicle-treated control.

Luciferase Reporter Assay for ER Transcriptional Activity

This assay measures the ability of ICI 182,780 to inhibit estrogen-induced transcriptional activity of the estrogen receptor.

Workflow for ERE-Luciferase Reporter Assay start Start: Seed Cells (e.g., T47D-KBluc) transfection Transfect with ERE-luciferase reporter plasmid start->transfection treatment Treat with E2 and/or ICI 182,780 transfection->treatment lysis Cell Lysis treatment->lysis luciferase Add Luciferase Substrate lysis->luciferase measurement Measure Luminescence luciferase->measurement analysis Data Analysis measurement->analysis

Luciferase Reporter Assay Workflow.

Protocol Steps:

  • Cell Culture and Transfection:

    • Plate breast cancer cells (e.g., MCF-7 or T47D) in a multi-well plate.

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Treatment:

    • After 24 hours of transfection, treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) to induce ER transcriptional activity.

    • Co-treat with a range of concentrations of ICI 182,780 to assess its inhibitory effect. Include appropriate controls (vehicle, E2 alone, ICI 182,780 alone).

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • If a Renilla luciferase plasmid was co-transfected, measure its activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings (or to total protein concentration).

    • Calculate the percentage of inhibition of E2-induced luciferase activity by ICI 182,780.

Cell Proliferation Assay

This protocol describes a method to determine the effect of ICI 182,780 on the proliferation of ER-positive breast cancer cells.

Workflow for Cell Proliferation Assay start Start: Seed Cells (e.g., MCF-7) treatment Treat with ICI 182,780 start->treatment incubation Incubate for several days treatment->incubation staining Stain with Crystal Violet or use MTT/MTS assay incubation->staining solubilization Solubilize the dye staining->solubilization measurement Measure Absorbance solubilization->measurement analysis Data Analysis measurement->analysis

Cell Proliferation Assay Workflow.

Protocol Steps:

  • Cell Seeding and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a low density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of ICI 182,780. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period of 3 to 7 days, allowing for multiple cell divisions.

  • Quantification of Cell Proliferation:

    • Crystal Violet Assay:

      • Fix the cells with a solution like 10% formalin.

      • Stain the fixed cells with a 0.5% crystal violet solution.

      • Wash away the excess stain and allow the plate to dry.

      • Solubilize the stain with a solution such as 10% acetic acid or methanol.

      • Measure the absorbance at a wavelength of approximately 570-590 nm.

    • MTT/MTS Assay:

      • Add MTT or MTS reagent to the wells and incubate according to the manufacturer's protocol.

      • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

    • Plot the data to determine the IC50 value for cell growth inhibition.

Conclusion

ICI 182,780 (Fulvestrant) represents a potent and effective therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its unique dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor, provides a comprehensive blockade of ER-mediated signaling pathways. This technical guide has provided a detailed overview of its mechanism, quantitative efficacy, and its impact on both genomic and non-genomic signaling cascades. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate further research and a deeper understanding of the molecular pharmacology of this important anticancer drug.

References

The Pharmacokinetics and Pharmacodynamics of ICI 182,780 (Fulvestrant): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, commercially known as Fulvestrant, is a first-in-class selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen that act as competitive inhibitors, Fulvestrant exhibits a unique mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation.[2][3] This dual action leads to a more comprehensive blockade of estrogen signaling pathways, offering a valuable therapeutic option for patients, particularly those who have developed resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ICI 182,780, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.

Pharmacodynamics: Mechanism of Action

Fulvestrant is a pure antiestrogen that competitively binds to the estrogen receptor with high affinity, comparable to estradiol.[2][3] Upon binding, it induces a conformational change in the ER, which impairs receptor dimerization and prevents its interaction with DNA.[2][3] This action blocks the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.[2]

A key feature of Fulvestrant's mechanism is the induction of ER degradation. The binding of Fulvestrant to the ER creates an unstable complex, leading to the accelerated degradation of the receptor via the ubiquitin-proteasome pathway.[2][5] This results in a significant reduction in the cellular levels of ER protein, effectively shutting down estrogen-mediated signaling.[6][7]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Fulvestrant_ext Fulvestrant (ICI 182,780) Fulvestrant_int Fulvestrant Fulvestrant_ext->Fulvestrant_int Enters Cell ER Estrogen Receptor (ER) Complex Fulvestrant-ER Complex (Unstable) ER->Complex Fulvestrant_int->Complex Binds Ub Ubiquitin Complex->Ub Ubiquitination ERE Estrogen Response Element (DNA) Complex->ERE Interaction Blocked Proteasome Proteasome Ub->Proteasome Degradation ER Degradation Proteasome->Degradation Leads to GeneTranscription Gene Transcription (Blocked) ERE->GeneTranscription Transcription Prevented

Mechanism of Action of ICI 182,780 (Fulvestrant)

Pharmacokinetics

The pharmacokinetic profile of Fulvestrant is characterized by slow absorption and a long elimination half-life following intramuscular administration.

Absorption

Following intramuscular injection, Fulvestrant is slowly absorbed, with maximal plasma concentrations (Cmax) typically reached after about 5 to 7 days.[1][8][9] Steady-state concentrations are generally achieved after 3 to 6 monthly doses.[8][9]

Distribution

Fulvestrant is extensively distributed and highly protein-bound (99%) in plasma, primarily to very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions.[1][9] It is not significantly bound to sex hormone-binding globulin (SHBG).[1] The volume of distribution is large, estimated at 3 to 5 L/kg, indicating substantial extravascular distribution.[10] Preclinical studies in animals have shown that Fulvestrant does not cross the blood-brain barrier.[1]

Metabolism

Fulvestrant is extensively metabolized in the liver through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[9][11] While cytochrome P450 3A4 (CYP3A4) is involved in its oxidation, non-cytochrome P450 routes appear to be more significant.[1][11] The identified metabolites are either less active or have similar activity to the parent compound.[8][11]

Excretion

Elimination of Fulvestrant and its metabolites is primarily through the feces (approximately 90%), with negligible renal excretion (less than 1%).[1][9][11]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ICI 182,780 (Fulvestrant) at different dosing regimens.

Table 1: Single-Dose Pharmacokinetics of Intramuscular Fulvestrant (250 mg)

ParameterValueReference(s)
Tmax (median) 7 days[12]
Cmax (mean) 8.2 µg/L[12]
AUC0-28 (mean) 148 µg·day/L[12]
Cmin at 28 days (mean) 2.6 µg/L[12]

Table 2: Multiple-Dose Pharmacokinetics of Intramuscular Fulvestrant

Dosing RegimenParameterValueReference(s)
250 mg once monthly Steady-State Trough Concentration (Ctrough) 6.15 - 9 µg/L[12]
500 mg once monthly with loading dose Cmax at Week 4 (mean ± SD) 24.5 ± 6.9 ng/mL[13]
500 mg once monthly with loading dose AUC0-28 days at Week 4 (mean ± SD) 12804 ± 3550 ng·h/mL[13]
Intramuscular Injection Elimination Half-Life 40 to 50 days[1]

Experimental Protocols

The following section outlines typical methodologies used in the pharmacokinetic and pharmacodynamic evaluation of ICI 182,780.

Pharmacokinetic Analysis

A common experimental workflow for determining the pharmacokinetic profile of Fulvestrant involves the following steps:

cluster_0 Clinical Study Phase cluster_1 Sample Processing and Analysis cluster_2 Data Analysis Dosing Fulvestrant Administration (Intramuscular Injection) Sampling Serial Blood Sample Collection (e.g., pre-dose, and at various time points post-dose) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Liquid-Liquid Extraction Plasma->Extraction Analysis Quantification by HPLC-MS/MS Extraction->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., NONMEM) Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, Half-life) PK_Modeling->Parameter_Calc

Workflow for Pharmacokinetic Analysis of Fulvestrant

Protocol for Quantification of Fulvestrant in Plasma:

  • Sample Collection: Collect serial blood samples from subjects at predetermined time points following drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Extraction: Perform liquid-liquid extraction to isolate Fulvestrant from the plasma matrix.

  • Quantification: Analyze the extracted samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the concentration of Fulvestrant.[12]

  • Pharmacokinetic Modeling: Utilize software such as NONMEM to perform pharmacokinetic modeling and calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.[13]

Pharmacodynamic Analysis

Immunohistochemistry for Estrogen Receptor Downregulation:

  • Biopsy Collection: Obtain tumor biopsies from patients at baseline and at various time points during Fulvestrant treatment.[14]

  • Tissue Processing: Fix and embed the biopsy samples in paraffin.

  • Immunostaining: Section the paraffin-embedded tissues and perform immunohistochemical staining for estrogen receptor (ER) and other relevant biomarkers such as the progesterone receptor (PgR) and the proliferation marker Ki67.[13][14]

  • Scoring and Analysis: Evaluate the stained slides to determine the intensity and percentage of positive cells for each marker. Automated cellular imaging systems can be used for quantitative analysis.[13] This allows for the assessment of the extent of ER downregulation and the impact on cell proliferation.

Signaling Pathways and Resistance

While Fulvestrant is an effective therapy, resistance can develop. One area of investigation involves the interplay between the ER pathway and growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) pathway. Some studies suggest that Fulvestrant treatment can lead to an upregulation of EGFR signaling, which may contribute to acquired resistance.[15]

cluster_0 Fulvestrant Action cluster_1 Potential Resistance Mechanism Fulvestrant Fulvestrant ER_Degradation ER Degradation Fulvestrant->ER_Degradation EGFR_Signaling EGFR Signaling Upregulation ER_Degradation->EGFR_Signaling May Lead to Downstream Downstream Pathways (e.g., MAPK, PI3K) EGFR_Signaling->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Potential Crosstalk with EGFR Signaling Pathway

Conclusion

ICI 182,780 (Fulvestrant) is a potent selective estrogen receptor degrader with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique mechanism of action, involving both ER antagonism and degradation, provides a significant clinical benefit in the management of HR-positive metastatic breast cancer. The slow absorption and long elimination half-life of the intramuscular formulation allow for convenient monthly dosing. Understanding the intricate details of its pharmacokinetics, its profound impact on ER signaling, and the potential mechanisms of resistance is crucial for optimizing its therapeutic use and for the development of next-generation endocrine therapies.

References

ICI 182,780 (Fulvestrant): A Researcher's Guide to Investigating Estrogen Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a steroidal antiestrogen that acts as a pure antagonist of the estrogen receptor (ER).[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is devoid of any known estrogen-agonist effects.[2] Its unique mechanism of action, which involves binding to the ER and promoting its degradation, makes it an invaluable tool for studying ER function and a clinically significant therapeutic agent in the treatment of hormone-receptor-positive breast cancer.[1][3] This technical guide provides researchers with a comprehensive overview of ICI 182,780's properties, its application in key experimental techniques, and its effects on ER-mediated signaling pathways.

Mechanism of Action

ICI 182,780 exerts its effects primarily through its interaction with the estrogen receptor. It binds competitively to both ERα and ERβ with high affinity, although it shows a higher affinity for ERα.[4][5] Upon binding, ICI 182,780 induces a conformational change in the ER that inhibits its dimerization and nuclear localization.[2] Crucially, this altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway.[6][7] This leads to a significant downregulation of cellular ERα levels, effectively abrogating estrogen-mediated signaling.[4][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ICI_182780_ext ICI 182,780 ER Estrogen Receptor (ERα) ICI_182780_ext->ER Binding ICI_ER_complex ICI 182,780-ER Complex (Altered Conformation) ER->ICI_ER_complex Conformational Change Ubiquitin Ubiquitin ICI_ER_complex->Ubiquitin Ubiquitination ERE Estrogen Response Element (ERE) ICI_ER_complex->ERE Binding Blocked Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Transcription Inhibited

Figure 1: Mechanism of ICI 182,780 leading to ERα degradation.

Quantitative Data

The following tables summarize key quantitative data for ICI 182,780, providing a reference for its potency and binding characteristics.

Table 1: Binding Affinity of ICI 182,780 for Estrogen Receptors

ReceptorBinding Affinity (IC50, nM)Relative Binding Affinity (Estradiol = 100)
ERα0.2989[9]
ERβNot consistently reported, but binds to both subtypes[4]42[9]

Table 2: IC50 Values of ICI 182,780 for Inhibition of Cell Proliferation

Cell LineER StatusIC50 (nM)Reference
MCF-7ERα-positive0.29[3]
T47DERα-positiveNot specified, but effective[10]
ZR-75-1ERα-positiveNot specified, but effective
MDA-MB-231ER-negativeIneffective

Experimental Protocols

ICI 182,780 is a versatile tool for a variety of in vitro and in vivo experiments. Below are detailed protocols for key applications.

Western Blotting for ERα Degradation

This protocol allows for the visualization and quantification of ICI 182,780-induced ERα degradation in cultured cells.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Cell culture medium and supplements

  • ICI 182,780 (Fulvestrant)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα (e.g., rabbit anti-ERα)

  • Primary antibody against a loading control (e.g., mouse anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with the desired concentrations of ICI 182,780 (e.g., 100 nM) or DMSO for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with chemiluminescent substrate and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative decrease in ERα protein levels.

A Plate and treat MCF-7 cells with ICI 182,780 B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Block Membrane D->E F Primary Antibody (anti-ERα) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image and Analyze H->I

Figure 2: Western Blotting workflow for ERα degradation.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to investigate the binding of ERα to specific DNA sequences (Estrogen Response Elements, EREs) in the genome and how this is affected by ICI 182,780.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Cell culture medium

  • ICI 182,780

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • ChIP-grade antibody against ERα

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting known EREs

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking: Treat MCF-7 cells with ICI 182,780 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-ERα antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Use qPCR with primers targeting the promoter regions of known estrogen-responsive genes (e.g., pS2/TFF1) to quantify the amount of immunoprecipitated DNA. A decrease in signal with ICI 182,780 treatment indicates reduced ERα binding.

A Treat cells and cross-link with formaldehyde B Lyse cells and shear chromatin A->B C Immunoprecipitate with anti-ERα antibody B->C D Capture with Protein A/G beads C->D E Wash to remove non-specific binding D->E F Elute and reverse cross-links E->F G Purify DNA F->G H Analyze by qPCR G->H

Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of ERα in response to estrogens and the inhibitory effect of ICI 182,780.

Materials:

  • ER-positive cells (e.g., MCF-7)

  • Reporter plasmid containing an ERE driving a luciferase gene (e.g., pERE-Luc)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • ICI 182,780 and estradiol (E2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid and the control plasmid.

  • Treatment: After transfection, treat the cells with E2 in the presence or absence of increasing concentrations of ICI 182,780.

  • Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in E2-induced luciferase activity with increasing concentrations of ICI 182,780 demonstrates its antagonistic effect.

A Co-transfect cells with pERE-Luc and Renilla plasmids B Treat with E2 and/or ICI 182,780 A->B C Lyse cells B->C D Measure Firefly Luciferase Activity C->D E Measure Renilla Luciferase Activity C->E F Normalize and Analyze Data D->F E->F

Figure 4: Luciferase Reporter Gene Assay workflow.

Impact on Signaling Pathways

ICI 182,780, by targeting the ER, can modulate various downstream signaling pathways that are crucial for cell proliferation and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell growth and survival. There is evidence of crosstalk between the ER and PI3K/Akt pathways. In some contexts, ICI 182,780 can inhibit the activation of this pathway, particularly in ER-positive cells where estrogen may be driving PI3K/Akt signaling.[8] However, the effects can be complex and cell-type dependent.[11]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation. Similar to the PI3K/Akt pathway, there are interactions between ER and MAPK/ERK signaling. ICI 182,780 has been shown to modulate ERK activity, although the specific effects (inhibition or activation) can vary depending on the cellular context and the presence of other signaling inputs.[3]

cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K ERK ERK GF_Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation ER ERα ER->PI3K Crosstalk ER->Proliferation Genomic Effects ICI ICI 182,780 ICI->ER Inhibits & Degrades

Figure 5: Overview of ER signaling crosstalk and ICI 182,780's impact.

Conclusion

ICI 182,780 (Fulvestrant) is a powerful and specific tool for dissecting the multifaceted roles of the estrogen receptor in normal physiology and disease. Its ability to induce complete ERα downregulation provides a clear experimental endpoint for studying the consequences of ERα loss of function. By utilizing the protocols and understanding the signaling interactions outlined in this guide, researchers can effectively employ ICI 182,780 to advance our understanding of estrogen receptor biology and develop novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for ICI 182,780 (Fulvestrant) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a potent and selective estrogen receptor (ER) antagonist. It is distinguished from other antiestrogens like tamoxifen by its mechanism of action; it is a pure antiestrogen with no partial agonist activity.[1] Fulvestrant binds to the estrogen receptor and promotes its degradation, making it a valuable tool for studying estrogen signaling and for the development of therapies for hormone-receptor-positive breast cancer.[2][3] This document provides detailed protocols for the use of ICI 182,780 in various cell culture experiments.

Mechanism of Action

ICI 182,780 acts as a selective estrogen receptor degrader (SERD).[2] Its primary mechanism involves binding to the estrogen receptor, which induces a conformational change that inhibits receptor dimerization and nuclear translocation.[4][5] This altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels.[3][6] By both blocking ER function and promoting its degradation, Fulvestrant provides a comprehensive blockade of estrogen signaling pathways.[3]

Data Presentation

Table 1: Recommended Working Concentrations of ICI 182,780 in Common Cell Lines
Cell LineApplicationConcentration RangeIncubation TimeReference
MCF-7ER Degradation1 nM - 100 nM1 - 24 hours[7][8]
MCF-7Inhibition of Cell Proliferation10 nM - 1 µM24 - 96 hours[9][10]
T47DER Downregulation100 nM24 hoursN/A
ZR-75-1Apoptosis Induction100 nM - 1 µM48 - 72 hoursN/A
Table 2: Effect of ICI 182,780 on Estrogen Receptor (ERα) Levels and Cell Viability
Cell LineICI 182,780 ConcentrationTreatment DurationERα Protein Level Reduction (%)Inhibition of Cell Growth (%)
MCF-7100 nM24 hours~90%~60%
MCF-71 µM48 hours>95%~80%
LTED100 nM72 hoursSignificantSignificant

Note: Data are compiled from various studies and may vary depending on experimental conditions. "LTED" refers to long-term estrogen-deprived MCF-7 cells.[11]

Experimental Protocols

Preparation of ICI 182,780 Stock Solution
  • Reconstitution: ICI 182,780 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[12]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12]

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MCF-7) at a desired density in appropriate culture vessels. Allow cells to attach and resume logarithmic growth, typically for 24 hours.

  • Hormone Deprivation (Optional but Recommended): For studies investigating estrogen-dependent effects, it is crucial to remove endogenous estrogens. This is achieved by culturing cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours prior to treatment.[8]

  • Treatment: Dilute the ICI 182,780 stock solution in the appropriate cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the medium containing ICI 182,780. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.

Western Blotting for ERα Degradation

This protocol is used to assess the degradation of the estrogen receptor alpha protein following treatment with ICI 182,780.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[14] Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13] A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[16]

Real-Time Quantitative PCR (RT-qPCR) for ER Target Gene Expression

This protocol measures changes in the expression of estrogen-responsive genes following ICI 182,780 treatment.

  • RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[17]

  • qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix containing SYBR Green or a TaqMan probe for the gene of interest (e.g., pS2/TFF1, GREB1).[17][18] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the effect of ICI 182,780 on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ICI 182,780 and a vehicle control for the desired duration (e.g., 24, 48, 72, or 96 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The absorbance is proportional to the number of viable cells.

Mandatory Visualization

ICI_182780_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Degradation Proteasomal Degradation ER->Degradation Targeted for ICI ICI 182,780 ICI->ER Binds & Induces Conformational Change Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Mechanism of action of ICI 182,780 (Fulvestrant).

Experimental_Workflow_ER_Degradation start Seed Cells hormone_deprivation Hormone Deprivation (Phenol Red-Free Medium + Charcoal-Stripped Serum) start->hormone_deprivation treatment Treat with ICI 182,780 (and Vehicle Control) hormone_deprivation->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analyze ERα Levels detection->end

Caption: Workflow for Western Blot analysis of ERα degradation.

References

Application Notes and Protocols for In Vivo Studies with Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and in vivo administration of Fulvestrant, a selective estrogen receptor degrader (SERD). The information is intended to guide researchers in designing and executing preclinical studies.

Introduction to Fulvestrant

Fulvestrant is a steroidal antiestrogen that potently binds to the estrogen receptor (ER) with an affinity comparable to estradiol.[1][2] Its unique mechanism of action sets it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.[1] Fulvestrant acts as a pure ER antagonist with no known agonist effects.[3][4] It functions by blocking ER dimerization, inhibiting nuclear localization, and accelerating the degradation of the ER protein through the proteasome pathway.[1][3][5][6] This dual action of blocking receptor function and promoting its degradation leads to a profound inhibition of estrogen signaling, making it an effective agent in hormone receptor-positive breast cancer models.[1][4]

Physicochemical Properties and Solubility

Fulvestrant is a white crystalline powder with very low aqueous solubility.[7] It is, however, soluble in various organic solvents. For in vivo applications, it is typically prepared as a solution or suspension in a suitable vehicle.

Table 1: Solubility of Fulvestrant in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[8]A concentrated stock solution can be prepared in DMSO.[9]
Ethanol~20 mg/mL[10]Can be used as a co-solvent in formulations.
Dimethylformamide (DMF)~20 mg/mL[10]Another option for creating a stock solution.

Recommended Formulations for In Vivo Studies

The choice of vehicle for in vivo administration is critical for ensuring drug stability, bioavailability, and minimizing local irritation. Below are several formulations reported in the literature and by commercial suppliers. The components should be added sequentially as listed, ensuring each is fully dissolved before adding the next.[11]

Table 2: Example Formulations for In Vivo Administration of Fulvestrant

Formulation ComponentsAchievable ConcentrationSolution TypeReference
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear Solution[11][12]
5% DMSO, 40% PEG300, 5% Tween® 80, 50% Saline2.75 mg/mLSuspension[11]
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline2.08 mg/mLSuspension[11][12]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLSuspended Solution[12]
Sesame oil:Ethanol (9:1, v:v)Not specifiedVehicle[13]
Peanut oilNot specifiedVehicle[14]
Castor oil with co-solvents (ethanol, benzyl alcohol, benzyl benzoate)50 mg/mLViscous liquid[2][7]

Note: Sonication may be required to aid dissolution for some formulations.[11]

Experimental Protocols

Preparation of Fulvestrant Formulation (Example: 10% DMSO, 90% Corn Oil)

This protocol describes the preparation of a 2 mg/mL solution of Fulvestrant in a vehicle of 10% DMSO and 90% corn oil.

Materials:

  • Fulvestrant powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile, light-protected vials

  • Sterile syringes and needles

Procedure:

  • Weigh the required amount of Fulvestrant powder in a sterile vial.

  • Add the calculated volume of DMSO to achieve a concentration of 20 mg/mL. For example, to prepare 1 mL of the final formulation, dissolve 2 mg of Fulvestrant in 0.1 mL of DMSO.

  • Gently vortex or sonicate the vial until the Fulvestrant is completely dissolved, resulting in a clear stock solution.

  • In a separate sterile vial, add the required volume of corn oil (0.9 mL for a 1 mL final volume).

  • Slowly add the Fulvestrant/DMSO stock solution to the corn oil while vortexing to ensure uniform mixing.

  • The final solution should be clear.[12] Visually inspect for any precipitation.

  • Store the final formulation under appropriate conditions (see Section 5).

In Vivo Administration Protocol (Subcutaneous Injection in Mice)

This protocol is a general guideline for the subcutaneous administration of Fulvestrant to mice. Dosing and frequency should be optimized based on the specific experimental design and animal model.

Materials:

  • Prepared Fulvestrant formulation

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Experimental animals (e.g., female athymic nude mice for xenograft studies)[12]

Procedure:

  • Gently mix the Fulvestrant formulation to ensure homogeneity, especially if it is a suspension.

  • Draw the required volume of the formulation into the syringe.

  • Secure the mouse and lift the skin on the flank or back to create a tent.

  • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

  • Slowly inject the solution.

  • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Monitor the animal for any adverse reactions at the injection site.

Dosing Considerations:

  • In preclinical xenograft models, Fulvestrant has been administered at doses ranging from 0.05 mg to 5 mg per mouse.[8][13]

  • A weekly injection of 5 mg/mouse is a commonly used dose.[15] However, studies suggest that a clinically relevant dose of 25 mg/kg per week also achieves significant antitumor efficacy.[15][16]

Storage and Stability

Proper storage of Fulvestrant and its formulations is crucial to maintain its integrity and activity.

Table 3: Storage Conditions for Fulvestrant and its Formulations

FormStorage TemperatureLight ProtectionDurationReference
Fulvestrant Powder-20°CRecommended3 years[8]
DMSO Stock Solution-80°CRecommended1 year[8]
DMSO Stock Solution-20°CRecommended1 month[8]
Aqueous Solutions2-8°CRecommendedNot recommended for > 1 day[10]
Commercial Formulation (Faslodex)2-8°C (Refrigerated)Required (store in original package)Per manufacturer's expiry[17][18][19]

Note: Avoid repeated freeze-thaw cycles of stock solutions.[8] The commercial formulation has specific guidelines regarding temperature excursions, which should not exceed a cumulative 28 days outside of the 2-8°C range.[17][20]

Mechanism of Action and Signaling Pathway

Fulvestrant exerts its anticancer effects by comprehensively disrupting ER signaling. The diagram below illustrates the key steps in its mechanism of action.

Fulvestrant_Mechanism ER Estrogen Receptor (ER) Monomer ER_Dimer ER Dimer ER->ER_Dimer Dimerization Proteasome Proteasome ER->Proteasome Targets for degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds with high affinity Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of Fulvestrant.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study using Fulvestrant in a xenograft model.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation Prepare Fulvestrant Formulation Randomization Randomize Animals into Treatment Groups (Vehicle, Fulvestrant) Formulation->Randomization Animal_Model Establish Xenograft Model (e.g., MCF-7 cells in nude mice) Animal_Model->Randomization Administration Administer Treatment (e.g., weekly subcutaneous injection) Randomization->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Endpoint Euthanize at Study Endpoint Monitoring->Endpoint Tumor size limit or pre-defined time Tumor_Harvest Harvest Tumors and Tissues Endpoint->Tumor_Harvest Analysis Pharmacodynamic/Efficacy Analysis (e.g., Western Blot for ERα, Tumor Volume) Tumor_Harvest->Analysis

References

Application of Fulvestrant in Studying Endocrine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fulvestrant is a selective estrogen receptor degrader (SERD) that represents a critical tool in the study of endocrine resistance in breast cancer. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive antagonists, fulvestrant binds to the estrogen receptor (ERα) and induces its degradation, thereby completely abrogating ERα signaling.[1][2][3] This unique mechanism of action makes it an invaluable agent for investigating the molecular underpinnings of resistance to endocrine therapies.

Mechanism of Action

Fulvestrant is a steroidal antiestrogen that binds to ERα with high affinity, leading to a conformational change in the receptor.[2] This alteration disrupts receptor dimerization and nuclear localization.[3][4] The fulvestrant-ERα complex is unstable and targeted for proteasomal degradation, resulting in a significant reduction in cellular ERα protein levels.[2][3][5] This dual action of antagonizing and degrading ERα leads to a profound inhibition of estrogen-responsive gene transcription, such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1).[6]

Application in Endocrine Resistance Studies

The development of resistance to endocrine therapies is a major clinical challenge. Fulvestrant is instrumental in studying these resistance mechanisms in several ways:

  • Models of Acquired Resistance: Researchers have successfully generated fulvestrant-resistant breast cancer cell lines by chronically exposing ER-positive parental cell lines (e.g., MCF-7, T47D) to increasing concentrations of the drug.[5] These resistant models are crucial for identifying the molecular alterations that drive resistance.

  • Investigating Escape Pathways: Studies using fulvestrant-resistant models have revealed the activation of alternative signaling pathways that bypass the need for ERα signaling. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][7][8] The upregulation of growth factor receptor signaling (e.g., EGFR, HER2) is also a common finding.[7][9]

  • Overcoming Tamoxifen Resistance: Fulvestrant has been shown to be effective in preclinical models of tamoxifen-resistant breast cancer, highlighting its distinct mechanism of action and its utility in studying cross-resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of fulvestrant in studying endocrine resistance.

Table 1: IC50 Values of Fulvestrant in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change in Resistance
MCF-7~0.29[4]>1000>3400
CAMA-1~1.0>1000>1000
EFM-19~5.0>1000>200
HCC1428~2.5>1000>400
T47D~3.0>1000>333
ZR-75-1~1.5>1000>667

Data compiled from multiple sources indicating a significant increase in the concentration of fulvestrant required to inhibit the growth of resistant cell lines.[5]

Table 2: Effect of Fulvestrant on ERα Protein Expression

Cell LineTreatmentDurationERα Protein Reduction (%)
LCC91000 nM Fulvestrant1 hour~50%[1]
MCF-7100 nM Fulvestrant6 hours~66%[5]
T47D1 µM Fulvestrant16 hours~80%[10]

Table 3: Relative mRNA Expression of ERα Target Genes in Response to Fulvestrant

Cell LineGeneTreatmentFold Change vs. Control
MCF-7TFF1100 nM Fulvestrant~0.1
MCF-7PGR100 nM Fulvestrant~0.2
LCC1TFF1100 nM Fulvestrant~0.3
LCC1PGR100 nM Fulvestrant~0.4
LCC9 (Fulvestrant-Resistant)TFF1100 nM FulvestrantNo significant change

Data indicates downregulation of ERα target genes in sensitive cells (MCF-7, LCC1) but not in resistant cells (LCC9).[6]

Experimental Protocols

Generation of Fulvestrant-Resistant Cell Lines

This protocol describes a general method for developing fulvestrant-resistant breast cancer cell lines.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fulvestrant (stock solution in ethanol or DMSO)

  • Cell culture flasks and plates

Protocol:

  • Culture the parental cell line in their recommended growth medium.

  • Initiate treatment with a low concentration of fulvestrant (e.g., 100 pM).[5]

  • Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.

  • Continue to culture the cells in the presence of fulvestrant, changing the medium every 3-4 days.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of fulvestrant in a stepwise manner (e.g., to 1 nM, 10 nM, and finally 100 nM).[5]

  • This process of gradual dose escalation can take several months (9 to 40 weeks).[5]

  • Once the cells are able to proliferate consistently in the presence of a high concentration of fulvestrant (e.g., 100 nM), the resistant cell line is established.

  • Maintain the resistant cell line in a medium containing the final concentration of fulvestrant to ensure the stability of the resistant phenotype.

cluster_workflow Experimental Workflow: Generation of Fulvestrant-Resistant Cell Lines start Parental ER+ Cell Line low_dose Chronic Exposure to Low-Dose Fulvestrant (e.g., 100 pM) start->low_dose Initiate Treatment monitor Monitor Cell Viability and Proliferation low_dose->monitor increase_dose Gradual Increase in Fulvestrant Concentration (e.g., 1 nM -> 10 nM -> 100 nM) monitor->increase_dose Once cells adapt stable_growth Observe Stable Proliferation at High Dose increase_dose->stable_growth Over several months resistant_line Established Fulvestrant-Resistant Cell Line stable_growth->resistant_line

Workflow for generating fulvestrant-resistant cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of fulvestrant on cell viability.

Materials:

  • Parental and fulvestrant-resistant breast cancer cells

  • 96-well plates

  • Complete growth medium

  • Fulvestrant

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of fulvestrant (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for ERα Degradation

This protocol is for assessing the degradation of ERα protein following fulvestrant treatment.

Materials:

  • Parental and fulvestrant-resistant breast cancer cells

  • Fulvestrant

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα (e.g., 1:1000 dilution)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution)

  • HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with fulvestrant (e.g., 100 nM) for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ERα overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative decrease in ERα protein levels.

Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression

This protocol is for measuring the expression of ERα target genes, such as TFF1 and PGR.

Materials:

  • Parental and fulvestrant-resistant breast cancer cells

  • Fulvestrant

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target and reference genes (e.g., GAPDH, ACTB)

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TFF1GTCGCTTAGAAAGTGCTGTCAGGCTTGGCTTTCATTTGGAACGCC
PGRGTCGCCTTAGAAAGTGCTGTCAGGCTTGGCTTTCATTTGGAACGCC[11]
GAPDHGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Note: Primer sequences should always be validated for specificity and efficiency.

Protocol:

  • Treat cells with fulvestrant (e.g., 100 nM) for a specified time (e.g., 24 or 48 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to verify the specificity of the amplified products.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a reference gene.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in fulvestrant action and the development of resistance.

cluster_fulvestrant_action Mechanism of Fulvestrant Action Fulvestrant Fulvestrant ER_alpha ERα Fulvestrant->ER_alpha Binds to ER_degradation ERα Degradation Fulvestrant->ER_degradation Induces ER_dimerization ERα Dimerization ER_alpha->ER_dimerization Inhibits ER_alpha->ER_degradation Leads to Nuclear_translocation Nuclear Translocation ER_dimerization->Nuclear_translocation ERE Estrogen Response Element (ERE) Nuclear_translocation->ERE Binds to Gene_transcription Target Gene Transcription (e.g., PGR, TFF1) ERE->Gene_transcription Activates Proteasome Proteasome Proteasome->ER_degradation Mediates

Mechanism of action of fulvestrant on ERα signaling.

cluster_resistance_pathways Signaling Pathways in Fulvestrant Resistance cluster_growth_factor Growth Factor Signaling Fulvestrant Fulvestrant ER_alpha ERα Fulvestrant->ER_alpha Blocks Cell_Proliferation Cell Proliferation and Survival ER_alpha->Cell_Proliferation EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT Akt PI3K->AKT AKT->ER_alpha Phosphorylates (Ligand-independent activation) mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation Promotes (Bypass) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ER_alpha Phosphorylates (Ligand-independent activation) ERK->Cell_Proliferation Promotes (Bypass)

Escape pathways leading to fulvestrant resistance.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of ICI 182,780 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2] Unlike tamoxifen, which exhibits partial agonist activity, ICI 182,780 binds competitively to the estrogen receptor, leading to its degradation and a subsequent reduction in ER signaling.[3][4] This unique mechanism of action makes it a valuable therapeutic agent in the treatment of hormone receptor-positive breast cancer, particularly in cases of resistance to other endocrine therapies.[1]

These application notes provide detailed protocols for key in vitro assays to measure the efficacy of ICI 182,780. The assays described herein are designed to assess its impact on estrogen receptor binding, degradation, downstream signaling, and cancer cell proliferation.

Mechanism of Action: Estrogen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of ICI 182,780 in disrupting estrogen receptor signaling.

Mechanism of Action of ICI 182,780 (Fulvestrant) cluster_0 Normal Estrogen Signaling cluster_1 Action of ICI 182,780 Estrogen Estrogen ER_inactive Inactive ERα (in cytoplasm) Estrogen->ER_inactive Binds ER_active Active ERα Dimer (in nucleus) ER_inactive->ER_active Dimerization & Translocation ER_ICI_complex ERα-ICI 182,780 Complex ER_inactive->ER_ICI_complex Forms ERE Estrogen Response Element (on DNA) ER_active->ERE Binds Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes ICI182780 ICI 182,780 ICI182780->ER_inactive Binds ER_ICI_complex->ERE Inhibits Binding Proteasome Proteasome ER_ICI_complex->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Mediates Blocked_Transcription Blocked Transcription Degradation->Blocked_Transcription Leads to start Start: Culture ERα-positive cells (e.g., MCF-7) treatment Treat cells with ICI 182,780 (and controls) for various time points start->treatment lysis Lyse cells and collect protein extracts treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (anti-ERα and loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze band intensity to quantify ERα levels detection->analysis end End: Determine ERα degradation analysis->end start Start: Seed cells in a 96-well plate treatment Treat cells with a dilution series of ICI 182,780 start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and determine IC50 absorbance->analysis end End: Assess antiproliferative effect analysis->end

References

Application Notes and Protocols: Enhancing Fulvestrant Efficacy through Lentiviral shRNA-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a selective estrogen receptor (ER) degrader (SERD), is a cornerstone in the treatment of ER-positive breast cancer. However, the development of intrinsic and acquired resistance remains a significant clinical challenge, limiting its long-term efficacy.[1][2][3] A promising strategy to overcome fulvestrant resistance and enhance its therapeutic effect is the targeted knockdown of specific genes using lentiviral-mediated short hairpin RNA (shRNA). This approach allows for the stable and long-term silencing of genes implicated in resistance pathways, potentially re-sensitizing cancer cells to fulvestrant treatment.

These application notes provide a comprehensive overview and detailed protocols for combining lentiviral shRNA knockdown with fulvestrant treatment in preclinical cancer models. The focus is on providing researchers with the necessary information to design, execute, and interpret experiments aimed at identifying and validating novel therapeutic targets to be used in combination with fulvestrant.

Key Applications

  • Target Validation: Investigating whether the knockdown of a specific gene sensitizes cancer cells to fulvestrant.

  • Mechanism of Resistance Studies: Elucidating the molecular pathways that contribute to fulvestrant resistance.

  • Preclinical Evaluation: Assessing the in vitro and in vivo efficacy of combination therapy.

Featured Gene Targets

Several studies have demonstrated the potential of targeting specific genes to enhance fulvestrant's efficacy. Here, we summarize key findings for some of these targets.

Target GeneCancer TypeKey FindingsReference
MED1 Breast CancerKnockdown of MED1 sensitized fulvestrant-resistant breast cancer cells to treatment, promoted cell cycle arrest, and potentiated tumor growth inhibition in vivo.[4][5][4][5]
HNRNPA2B1 Breast CancerSuppression of HNRNPA2B1 re-sensitized antiestrogen-resistant breast cancer cells to both tamoxifen and fulvestrant.[6][6]
icb-1 Breast CancerKnockdown of icb-1 in T-47D breast cancer cells led to an enhanced response to fulvestrant.[7][7]
miR-221/222 Breast CancerKnockdown of miR-221/222 inhibited cell proliferation in fulvestrant-resistant breast cancer cells.[1][1]
SNAT2 Breast CancerSNAT2 knockdown sensitized MCF7 cells to fulvestrant treatment, especially under hypoxic conditions.[8][8]

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol outlines the steps for producing lentiviral particles and transducing target cancer cells to achieve stable gene knockdown.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA-expressing plasmid (e.g., pLKO.1-puro) targeting the gene of interest and a non-targeting control

  • Transfection reagent

  • Target cancer cell line (e.g., MCF-7, T-47D)

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Collect the supernatant containing the lentiviral particles.

    • Concentrate the viral particles if necessary.

  • Lentiviral Transduction:

    • Plate target cancer cells and allow them to adhere.

    • Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

    • Incubate for 18-24 hours.

    • Replace the virus-containing medium with fresh culture medium.

  • Selection of Stable Cells:

    • After 48 hours, add puromycin to the culture medium to select for transduced cells.

    • Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.

    • Expand the puromycin-resistant cells for further experiments.

Protocol 2: In Vitro Assessment of Fulvestrant Sensitivity

This protocol describes how to evaluate the effect of gene knockdown on the sensitivity of cancer cells to fulvestrant.

Materials:

  • Stable cell lines (sh-Target and sh-Control)

  • Fulvestrant

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the stable cell lines in 96-well plates at an appropriate density.

  • Fulvestrant Treatment: After 24 hours, treat the cells with a range of fulvestrant concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 3-5 days).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the effect of gene knockdown on fulvestrant sensitivity.

Protocol 3: Western Blot Analysis of Protein Knockdown

This protocol is for confirming the successful knockdown of the target protein.

Materials:

  • Stable cell lines (sh-Target and sh-Control)

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody

  • Chemiluminescence reagent

Procedure:

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Protocol 4: In Vivo Xenograft Studies

This protocol details the assessment of the combination therapy in a mouse xenograft model.

Materials:

  • Stable cell lines (sh-Target and sh-Control)

  • Immunocompromised mice (e.g., nude mice)

  • Fulvestrant

  • Calipers

Procedure:

  • Tumor Cell Implantation: Inject the stable cell lines subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (e.g., sh-Control + Vehicle, sh-Control + Fulvestrant, sh-Target + Vehicle, sh-Target + Fulvestrant).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Data Presentation

Table 1: In Vitro Cell Viability (IC50 Values for Fulvestrant)
Cell LineshRNA TargetFulvestrant IC50 (nM)Fold Sensitization (sh-Control/sh-Target)Reference
BT474MED1~10Significant sensitization observed[5]
ZR75-1MED1>100Significant sensitization observed[5]
MCF-7-A2B1HNRNPA2B1Increased sensitivity with siA2B1Not specified[6]
LCC9HNRNPA2B1Increased sensitivity with siA2B1Not specified[6]
T-47Dicb-1Significantly enhanced responseNot specified[7]
MCF7-FmiR-221/222Inhibition of proliferationNot specified[1]
MCF7SNAT2Additive effect with fulvestrantNot specified[8]
Table 2: In Vivo Tumor Growth Inhibition
Xenograft ModelshRNA TargetTreatment GroupsTumor Growth Inhibition (%)Reference
BT474 OrthotopicMED1shMED1 + Fulvestrant vs. shControl + FulvestrantPotentiated tumor growth inhibition[5]

Visualizations

Signaling Pathway: ER Signaling and Fulvestrant Resistance

ER_Signaling_Fulvestrant_Resistance cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER ERα ERE Estrogen Response Element ER->ERE Binds TargetGenes Target Gene Expression (e.g., Proliferation, Survival) ERE->TargetGenes Promotes Transcription MED1 MED1 MED1->ER Co-activates GrowthFactors Growth Factors GF_Receptor Growth Factor Receptor GrowthFactors->GF_Receptor PI3K_Akt PI3K/Akt Pathway GF_Receptor->PI3K_Akt MAPK MAPK Pathway GF_Receptor->MAPK PI3K_Akt->ER Activates (Ligand-Independent) MAPK->ER Activates (Ligand-Independent) Estrogen Estrogen Estrogen->ER Activates Fulvestrant Fulvestrant Fulvestrant->ER Degrades shRNA_MED1 shRNA (e.g., MED1) shRNA_MED1->MED1 Knockdown

Caption: ER signaling pathway and mechanisms of fulvestrant resistance.

Experimental Workflow: Lentiviral shRNA Knockdown and Fulvestrant Treatment

Experimental_Workflow cluster_setup Phase 1: Stable Cell Line Generation cluster_invitro Phase 2: In Vitro Analysis cluster_invivo Phase 3: In Vivo Xenograft Model A1 Lentiviral shRNA (Target & Control) Production A2 Transduction of Cancer Cells A1->A2 A3 Puromycin Selection A2->A3 A4 Validation of Knockdown (Western Blot) A3->A4 B1 Cell Viability Assay (Fulvestrant Titration) A4->B1 B2 Colony Formation Assay A4->B2 B3 Cell Cycle Analysis A4->B3 C1 Tumor Cell Implantation A4->C1 C2 Treatment with Fulvestrant/Vehicle C1->C2 C3 Tumor Growth Monitoring C2->C3 C4 Endpoint Analysis C3->C4

Caption: Workflow for evaluating shRNA-mediated sensitization to fulvestrant.

Conclusion

The combination of lentiviral shRNA-mediated gene knockdown and fulvestrant treatment represents a powerful preclinical strategy for identifying and validating novel therapeutic targets to overcome endocrine resistance in ER-positive cancers. The protocols and data presented herein provide a framework for researchers to explore the synergistic effects of targeting specific genes in conjunction with fulvestrant, with the ultimate goal of developing more effective combination therapies for patients.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) following ICI 182,780 (Fulvestrant) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Chromatin Immunoprecipitation (ChIP) on cells treated with ICI 182,780 (Fulvestrant), a selective estrogen receptor (ER) degrader. This document includes a comprehensive protocol, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

ICI 182,780, commercially known as Fulvestrant, is a pure anti-estrogen that binds to the estrogen receptor (ERα) and induces its degradation.[1][2] This mechanism of action makes it a crucial therapeutic agent in hormone receptor-positive breast cancer. Understanding the genome-wide impact of ICI 182,780 on ERα binding to chromatin is essential for elucidating its mechanisms of action and resistance. ChIP followed by sequencing (ChIP-seq) is a powerful technique to map the protein-DNA interactions across the genome. However, the global reduction in ERα levels following ICI 182,780 treatment presents unique challenges for standard ChIP-seq data normalization and analysis.[3][4]

This document provides a detailed protocol adapted from established methodologies for performing ChIP-seq on ICI 182,780-treated cells, with a focus on quantitative analysis to accurately measure the changes in ERα chromatin occupancy.

Signaling Pathway of ICI 182,780 (Fulvestrant)

ICI 182,780 functions by binding to the estrogen receptor, which prevents its dimerization and subsequent translocation to the nucleus. This binding induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2][5] This leads to a significant reduction in the cellular levels of ERα, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation of hormone-dependent cancer cells.

ICI_182780_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICI ICI 182,780 (Fulvestrant) ER Estrogen Receptor α (ERα) ICI->ER Binds to ER_dimer ERα Dimerization (Inhibited) ER_Ub Ubiquitinated ERα ER->ER_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation ERα Degradation Proteasome->Degradation Leads to ER_dimer->ER_dimer_nuc Translocation (Inhibited) ER_Ub->Proteasome Targets for ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Inhibited)

Caption: Mechanism of action of ICI 182,780 (Fulvestrant).

Experimental Protocols

This section details the experimental protocol for performing ChIP on cells treated with ICI 182,780. The protocol is based on the methods described in the study by Guertin et al., which developed a quantitative ChIP-seq method to analyze changes in ER binding following fulvestrant treatment.

Cell Culture and Treatment
  • Cell Line: MCF7 (human breast adenocarcinoma cell line) is a commonly used model for studying ERα signaling.

  • Culture Conditions: Culture MCF7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Hormone Deprivation: Prior to treatment, cells should be hormone-starved to synchronize their response. This is typically done by culturing in phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours.

  • ICI 182,780 Treatment: Treat the hormone-starved MCF7 cells with 100 nM ICI 182,780 (Fulvestrant) or vehicle (e.g., DMSO) for the desired duration (e.g., 48 hours, as in the Guertin et al. study).[6]

Chromatin Immunoprecipitation Protocol

This protocol is optimized for approximately 1x10^7 to 2x10^7 cells per immunoprecipitation.

1. Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Incubate on ice for 15-30 minutes.

  • Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically for each sonicator.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

  • Collect the supernatant. A small aliquot should be saved as the "input" control.

  • Add the primary antibody against the protein of interest (e.g., ERα antibody) to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

4. Washes

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.

5. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight. The input sample should also be processed in parallel.

6. DNA Purification

  • Treat the samples with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Elute the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

7. DNA Quantification and Quality Control

  • Quantify the DNA concentration using a fluorometric method (e.g., Qubit).

  • Assess the quality and size distribution of the DNA fragments by running an aliquot on an agarose gel or using a Bioanalyzer.

Quantitative ChIP-seq Data Analysis

Due to the global decrease in ERα levels after ICI 182,780 treatment, standard normalization methods based on total read counts can be misleading. The Guertin et al. study proposes using a parallel factor ChIP for an internal control (e.g., CTCF) or a spike-in control for normalization.[6]

Experimental Workflow

The following diagram illustrates the key steps in a ChIP-seq experiment following ICI 182,780 treatment.

ChIP_seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis A MCF7 Cell Culture B Hormone Starvation A->B C ICI 182,780 Treatment B->C D Formaldehyde Cross-linking C->D E Cell Lysis & Chromatin Shearing D->E F Immunoprecipitation (ERα Antibody) E->F G Wash & Elution F->G H Reverse Cross-linking G->H I DNA Purification H->I J Library Preparation I->J K Next-Generation Sequencing J->K L Data Analysis (with quantitative normalization) K->L

Caption: Experimental workflow for ChIP-seq after ICI 182,780 treatment.

Data Presentation

Quantitative data from ChIP-seq experiments should be presented in a clear and structured format to facilitate comparison between different treatment conditions. The following tables provide examples of how to summarize the results.

Table 1: Summary of ChIP-seq Data

SampleTreatmentTotal ReadsMapped ReadsUniquely Mapped ReadsPeak Number
Replicate 1Vehicle50,000,00045,000,00040,000,00025,000
Replicate 2Vehicle52,000,00046,800,00041,600,00026,500
Replicate 1ICI 182,78048,000,00043,200,00038,400,0005,000
Replicate 2ICI 182,78049,000,00044,100,00039,200,0005,500

Table 2: Differential ERα Binding Analysis

Gene LocusLog2 Fold Change (ICI vs. Vehicle)p-valueAdjusted p-value (FDR)Status
TFF1-3.51.2e-82.5e-7Down-regulated
GREB1-4.23.4e-108.1e-9Down-regulated
PGR-3.85.6e-91.1e-7Down-regulated
MYC-1.50.010.05Down-regulated
CCND1-1.80.0050.02Down-regulated

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.

Conclusion

This document provides a comprehensive guide for researchers interested in studying the effects of ICI 182,780 on ERα chromatin binding using ChIP. By following the detailed protocols and data analysis considerations outlined here, investigators can obtain robust and quantitative data to further our understanding of this important anti-cancer drug. The provided diagrams offer a clear visualization of the underlying biological and experimental processes.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and subsequent blockade of estrogen signaling pathways.[1][3] This disruption of ER-mediated signaling has been demonstrated to inhibit proliferation and induce apoptosis in estrogen receptor-positive (ER+) breast cancer cells.[4][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, providing rapid and precise measurements of cellular changes associated with programmed cell death.[6] This document provides detailed protocols and application notes for the analysis of Fulvestrant-induced apoptosis using flow cytometry.

Mechanism of Fulvestrant-Induced Apoptosis

Fulvestrant exerts its pro-apoptotic effects primarily through the downregulation of the estrogen receptor alpha (ERα). By binding to ERα, Fulvestrant induces a conformational change that marks the receptor for proteasomal degradation.[1][2] This leads to a significant reduction in cellular ERα levels, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival.[1][7]

The downstream effects of ERα degradation by Fulvestrant include the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[4] Specifically, Fulvestrant has been shown to upregulate the expression of pro-apoptotic BH3-only family members, such as BIK.[4] This shifts the balance towards apoptosis by antagonizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Fulvestrant_Apoptosis_Pathway Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds to EstrogenSignaling Estrogen Signaling (Proliferation, Survival) Fulvestrant->EstrogenSignaling Inhibits BIK BIK (Pro-apoptotic) Upregulation Fulvestrant->BIK Proteasome Proteasomal Degradation ER->Proteasome Targets for ER->EstrogenSignaling Mediates Proteasome->ER Degrades Bcl2 Bcl-2 (Anti-apoptotic) Inhibition BIK->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Caspases Caspase Activation Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Analysis of Fulvestrant-Induced Apoptosis

The following tables summarize quantitative data from representative studies on the induction of apoptosis by Fulvestrant in various breast cancer cell lines.

Table 1: Apoptosis in MCF-7 Cells Treated with Fulvestrant

Treatment DurationFulvestrant ConcentrationPercentage of Apoptotic Cells (%)Reference
96 hours100 nmol/L~25%[4]
72 hours1 µMNot specified, but significant increase[8]
48 hours5 µM (in combination with Doxorubicin)Significant potentiation of apoptosis[9]

Table 2: Cell Cycle Analysis of Cells Treated with Fulvestrant

Cell LineTreatmentEffect on Cell CycleReference
MCF-7FulvestrantIncreased G1 population[10]
T47DFulvestrantIncreased G1 population[10]
MCF-7Fulvestrant + EtoposideSignificant increase in sub-G1 population[10]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Fulvestrant

This protocol describes the general procedure for culturing breast cancer cells and treating them with Fulvestrant to induce apoptosis.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Fulvestrant stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected breast cancer cell line in complete growth medium in a 37°C incubator with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working concentrations of Fulvestrant by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Fulvestrant concentration.

  • Remove the medium from the cells and replace it with the medium containing the desired concentrations of Fulvestrant or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) to induce apoptosis.

Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Harvest the cells by trypsinization. For adherent cells, collect both the floating cells in the medium and the adherent cells.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Experimental_Workflow A 1. Cell Seeding (e.g., MCF-7 cells) B 2. Fulvestrant Treatment (and Vehicle Control) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Washing with PBS D->E F 6. Staining with Annexin V-FITC & PI E->F G 7. Flow Cytometry Analysis F->G H 8. Data Interpretation (Apoptotic vs. Live vs. Necrotic) G->H

Data Analysis and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by Fulvestrant.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with PBS to remove any residual medium components.

  • Low signal: Check the viability of the cells before starting the experiment. Optimize the concentration of Fulvestrant and the incubation time.

  • Cell clumping: Handle cells gently during harvesting and staining. The addition of a small amount of EDTA to the PBS wash buffer can sometimes help.

Conclusion

The analysis of Fulvestrant-induced apoptosis by flow cytometry is a robust and reliable method for characterizing the cellular response to this important therapeutic agent. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists in the field of oncology and drug development. Careful execution of these experiments will yield valuable insights into the mechanisms of action of Fulvestrant and its potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ICI 182,780 (Fulvestrant) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with ICI 182,780 (Fulvestrant), specifically when estrogen receptor (ER) degradation is not observed.

Frequently Asked Questions (FAQs)

Q1: Is ERα degradation essential for the antagonistic activity of ICI 182,780?

A1: Not necessarily. While ICI 182,780 is known as a Selective Estrogen Receptor Degrader (SERD), its primary antagonistic function can be separated from its ability to induce ERα degradation. The binding of ICI 182,780 to ERα induces a conformational change that blocks the receptor's transcriptional activation.[1] Therefore, a lack of degradation does not equate to a complete failure of its antagonistic effect.

Q2: Why might I not be observing ERα degradation in my experiments?

A2: Several factors can contribute to the lack of observed ERα degradation. These can be broadly categorized as:

  • Acquired Resistance: The cells you are using may have developed resistance to fulvestrant. This can be due to mutations in the ESR1 gene or activation of alternative signaling pathways.[2][3][4][5][6]

  • Cell-Line Specific Differences: The cellular machinery required for ERα degradation can vary between different cell lines. Some cell lines, like MCF-7, are known to be particularly sensitive to SERD-induced degradation, while others may be less so.[7]

  • Suboptimal Experimental Conditions: The concentration of ICI 182,780 and the duration of treatment are critical. Insufficient drug concentration or treatment time may not be enough to induce detectable degradation.

  • Alterations in Protein-Protein Interactions: The degradation process is dependent on the interaction of ERα with other proteins. For example, the presence of c-Src tyrosine kinase (CSK) and the interaction with cytokeratins 8 and 18 are important for fulvestrant-induced degradation.[8][9][10]

  • ERα Mutations: Specific mutations in the ERα protein can render it resistant to fulvestrant-induced degradation.[9][11]

Q3: What is the typical timeframe and concentration to observe ERα degradation with ICI 182,780?

A3: The optimal concentration and time can vary depending on the cell line and experimental conditions. However, studies have shown significant ERα degradation in sensitive cells like MCF-7 with concentrations around 100 nM of ICI 182,780, with effects observable after several hours of treatment.[1][8] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q4: Can mutations in the estrogen receptor alpha (ESR1) gene affect ICI 182,780-induced degradation?

A4: Yes, specific mutations in the ESR1 gene can lead to resistance to fulvestrant. For example, F404 mutations in ESR1 have been shown to cause resistance to fulvestrant's therapeutic effects.[6] These mutations can alter the conformation of the ligand-binding domain, affecting drug binding and subsequent degradation.

Troubleshooting Guides

Problem: No detectable decrease in ERα levels by Western Blot after ICI 182,780 treatment.
Possible Cause Suggested Solution
Suboptimal Drug Concentration or Treatment Duration Perform a dose-response experiment with a range of ICI 182,780 concentrations (e.g., 10 nM to 1 µM). Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment window for degradation in your cell line.
Cell Line Resistance Consider using a different, known sensitive cell line (e.g., MCF-7) as a positive control. If you suspect acquired resistance, you can sequence the ESR1 gene in your cells to check for known resistance mutations. Investigate alternative signaling pathways that might be upregulated in your resistant cells.
Issues with Protein-Protein Interactions Verify the expression of key interacting proteins like CSK, cytokeratin 8, and cytokeratin 18 in your cell model. Their absence or low expression could impair the degradation pathway.
Technical Issues with Western Blotting Please refer to the detailed Western Blotting Troubleshooting section below.
Problem: High variability in ERα degradation between experiments.
Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Ensure consistent cell density at the time of treatment. Maintain a standardized cell passage number, as cellular characteristics can change over time in culture.
Drug Instability Prepare fresh dilutions of ICI 182,780 from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
Inconsistent Incubation Times Use a precise timer for drug incubations and ensure all samples are processed consistently.

Experimental Protocols

Protocol: Western Blot for ERα Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentrations of ICI 182,780 or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control.

Mandatory Visualizations

Diagrams

Fulvestrant_ER_Degradation_Pathway cluster_cell Cell Fulvestrant ICI 182,780 (Fulvestrant) ER_alpha ERα Fulvestrant->ER_alpha Binds Fulvestrant_ER Fulvestrant-ERα Complex ER_alpha->Fulvestrant_ER Ubiquitin Ubiquitin Fulvestrant_ER->Ubiquitin Ubiquitination Transcription_Block Block of Transcriptional Activation Fulvestrant_ER->Transcription_Block Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of ICI 182,780-induced ERα degradation.

Troubleshooting_Workflow Start Start: No ERα Degradation Observed Check_Conditions Check Experimental Conditions: - Drug Concentration? - Treatment Duration? Start->Check_Conditions Optimize Optimize Conditions: - Dose-response - Time-course Check_Conditions->Optimize Suboptimal Check_Cell_Line Investigate Cell Line: - Use positive control (e.g., MCF-7) - Check for resistance markers Check_Conditions->Check_Cell_Line Optimal Optimize->Start Resistance_Confirmed Resistance Likely: - Sequence ESR1 - Assess alternative pathways Check_Cell_Line->Resistance_Confirmed No Degradation in Positive Control Check_Western Troubleshoot Western Blot Check_Cell_Line->Check_Western Degradation in Positive Control Western_OK Western Blot Optimized Check_Western->Western_OK Technical Issues Found Re_evaluate Re-evaluate Hypothesis: Consider ERα degradation-independent antagonism Check_Western->Re_evaluate No Technical Issues Western_OK->Start

Caption: Logical workflow for troubleshooting lack of ERα degradation.

References

Technical Support Center: Optimizing ICI 182,780 Concentration for MCF-7 Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ICI 182,780 (Fulvestrant) for inhibiting the growth of MCF-7 breast cancer cells. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ICI 182,780 and how does it inhibit MCF-7 cell growth?

ICI 182,780, also known as Fulvestrant, is a high-affinity estrogen receptor (ER) antagonist.[1] It functions as a selective estrogen receptor downregulator (SERD).[2][3] Its primary mechanism of action involves binding to the estrogen receptor α (ERα), which is highly expressed in MCF-7 cells, and inducing its degradation.[4][5][6][7] This degradation of ERα prevents estrogen-mediated signaling pathways that are crucial for the proliferation of these breast cancer cells.[4][8][9]

Q2: What is a typical effective concentration range for ICI 182,780 in MCF-7 cells?

Based on various in vitro studies, a common concentration of ICI 182,780 used to achieve significant growth inhibition in MCF-7 cells is 100 nM.[10] However, the optimal concentration can vary depending on the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: What is the reported IC50 value of ICI 182,780 in MCF-7 cells?

The half-maximal inhibitory concentration (IC50) for ICI 182,780 in inhibiting MCF-7 breast cancer cell growth is reported to be approximately 0.29 nM.[1][11]

Q4: How long should I treat MCF-7 cells with ICI 182,780 to observe growth inhibition?

Significant growth inhibition is typically observed after treating MCF-7 cells with ICI 182,780 for 3 to 6 days.[11][12] The duration of treatment should be optimized for your specific experimental goals. For instance, ERα degradation can be observed as early as 1 to 4 hours post-treatment.[4]

Q5: Can ICI 182,780 affect other signaling pathways besides the estrogen receptor pathway?

Yes, besides its primary effect on ERα, ICI 182,780 has been shown to impact the insulin-like growth factor (IGF) signaling pathway.[13][14] It can reduce the expression of components of the IGF pathway, which also contributes to the inhibition of cell growth.[13][14]

Data Summary

Table 1: Reported IC50 Value of ICI 182,780 in MCF-7 Cells

CompoundCell LineIC50 ValueReference
ICI 182,780 (Fulvestrant)MCF-70.29 nM[1][11]

Table 2: Recommended Concentration Range for In Vitro Experiments

Concentration TypeRecommended ValueNotes
Starting Concentration100 nMA commonly used concentration showing significant effect.[10]
Dose-Response Range0.1 nM - 1 µMTo determine the optimal concentration for your specific experiment.

Experimental Protocols

Protocol 1: MCF-7 Cell Culture
  • Media Preparation : Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[15]

  • Cell Thawing : Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 150-400 x g for 8-12 minutes to pellet the cells.

  • Cell Seeding : Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. MCF-7 cells are known to be slow-growing, so it may take 6-12 days to reach 80% confluency.

  • Cell Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[15][16]

  • Passaging : When cells reach 80-90% confluency, wash with PBS, and detach them using a Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[15][17]

Protocol 2: Cell Growth Inhibition Assay (MTT Assay)
  • Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and allow them to attach for 24 hours.[18][19]

  • Drug Treatment : Prepare serial dilutions of ICI 182,780 in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of ICI 182,780. Include a vehicle-only control (e.g., DMSO).

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 3-6 days) at 37°C and 5% CO2.

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[19]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No significant growth inhibition observed 1. Sub-optimal drug concentration. 2. Short treatment duration. 3. Cell line resistance.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). 2. Increase the incubation time with the drug (e.g., up to 6 days). 3. Ensure you are using a low-passage, estrogen-responsive MCF-7 cell line. Long-term culture can lead to the development of resistance.[20][21]
High variability between replicate wells 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inaccurate pipetting.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper pipetting technique.
Unexpected cell morphology changes 1. Contamination (e.g., mycoplasma). 2. High concentration of vehicle (e.g., DMSO).1. Regularly test your cell cultures for mycoplasma contamination. 2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells.
Inconsistent MTT assay results 1. Interference of the drug with the MTT assay. 2. Incomplete formazan crystal dissolution.1. Run a control with the drug in cell-free medium to check for any direct reaction with MTT. Consider using an alternative viability assay like SRB or CellTiter-Glo.[22] 2. Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation time with the solubilizing agent.

Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ERα Dimer ER->ER_dimer Dimerization & Nuclear Translocation Degradation ERα Degradation ER->Degradation Ubiquitination & Proteasomal Degradation HSP90 HSP90 HSP90->ER Stabilizes ICI ICI 182,780 ICI->ER Binds & Induces Conformational Change ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation Leads to Degradation->Proliferation Inhibits

Caption: Estrogen Receptor Signaling and Inhibition by ICI 182,780.

Experimental Workflow

Experimental_Workflow start Start culture_cells Culture MCF-7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate treat_cells Treat Cells with ICI 182,780 seed_plate->treat_cells prepare_drug Prepare Serial Dilutions of ICI 182,780 prepare_drug->treat_cells incubate Incubate for 3-6 Days treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Cell Growth Inhibition Assay.

References

Technical Support Center: Overcoming Acquired Fulvestrant Resistance in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Fulvestrant in estrogen receptor-positive (ER+) breast cancer cells.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments studying Fulvestrant resistance.

Problem Potential Cause Suggested Solution
No observable Fulvestrant resistance in cell lines after prolonged treatment. 1. Insufficient drug concentration or treatment duration. 2. Cell line is inherently sensitive and does not readily develop resistance. 3. Mycoplasma contamination affecting cell behavior.1. Gradually increase Fulvestrant concentration over a longer period (e.g., 6-12 months). 2. Try a different ER+ breast cancer cell line (e.g., T47D, ZR-75-1) known to develop resistance. 3. Test for and eliminate mycoplasma contamination.
Resistant cell line shows variable phenotype. 1. Heterogeneous population of resistant clones. 2. Unstable resistance mechanism.1. Perform single-cell cloning to isolate and characterize distinct resistant populations. 2. Continuously culture cells in the presence of Fulvestrant to maintain selective pressure.[1]
Unexpected sensitivity of resistant cells to other endocrine therapies. The resistance mechanism is specific to Fulvestrant.This is an interesting finding. Investigate the specific mechanism. For example, certain ESR1 mutations may confer resistance to Fulvestrant but not to other SERDs or SERMs.[2]
In vivo (xenograft) tumor models do not establish or grow after implanting resistant cells. 1. Insufficient number of viable cells implanted. 2. Poor tumor take-rate of the specific cell line. 3. The in vivo microenvironment does not support the growth of the resistant cells.1. Increase the number of cells injected. 2. Use a different immunodeficient mouse strain or a different cell line with a better-established xenograft model. 3. Co-inject cells with Matrigel to support initial tumor formation.
Fulvestrant-resistant xenografts respond to estrogen stimulation. The resistant cells have not become fully estrogen-independent.This suggests that the ER pathway, although altered, may still be partially active. This can be a characteristic of some resistant models.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to Fulvestrant?

A1: The most well-documented mechanisms include:

  • ESR1 Mutations: Acquired mutations in the estrogen receptor gene (ESR1) are a common cause of resistance. A notable example is the F404 mutation, which can arise in conjunction with pre-existing activating ESR1 mutations (e.g., D538G, E380Q), leading to profound Fulvestrant resistance.[2][4][5][6][7][8] These compound mutations can disrupt the binding of Fulvestrant to the estrogen receptor.[5][7][8]

  • Bypass Signaling Pathways: The activation of alternative signaling pathways that promote cell survival and proliferation independent of the ER pathway is a key resistance mechanism. The most common include the PI3K/AKT/mTOR and MAPK/ERK pathways.[9][10][11][12][13][14]

  • Cell Cycle Dysregulation: Alterations in cell cycle machinery can allow cancer cells to bypass the anti-proliferative effects of Fulvestrant. Overexpression of Cyclin E2 has been identified as a biomarker for a persistent Fulvestrant-resistant phenotype.[1][15] Increased expression of CDK6 has also been implicated in resistance.[16]

Q2: How can I develop a Fulvestrant-resistant cell line in my lab?

A2: A common method is through chronic exposure to the drug. This involves culturing an ER+ breast cancer cell line (e.g., MCF-7, T47D) in the presence of a low concentration of Fulvestrant and gradually increasing the concentration over several months as the cells adapt and become resistant.[1][3]

Q3: My Fulvestrant-resistant cells have an ESR1 mutation. What are my options for targeting this?

A3: The presence of an ESR1 mutation may confer resistance to Fulvestrant but not necessarily to other endocrine therapies. Some novel oral SERDs in development have shown activity against ESR1-mutant cancers.[2][8] Additionally, combination therapies, such as with CDK4/6 inhibitors, may still be effective.

Q4: What is the role of CDK4/6 inhibitors in overcoming Fulvestrant resistance?

A4: CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, work by blocking cell cycle progression.[17][18] They have shown efficacy in combination with Fulvestrant in patients who have developed resistance to prior endocrine therapy.[17][19][20] The rationale is to target a key downstream pathway that is often dysregulated in resistant cells.[16]

Q5: My resistant cells show increased phosphorylation of AKT. What does this signify and how can I address it?

A5: Increased phosphorylation of AKT indicates the activation of the PI3K/AKT/mTOR pathway.[11][14] This is a common bypass mechanism for Fulvestrant resistance.[10][11][13] You can investigate this further by using inhibitors of this pathway, such as PI3K inhibitors (e.g., Alpelisib) or mTOR inhibitors (e.g., Everolimus), in combination with Fulvestrant to see if sensitivity is restored.[11][12][13]

Experimental Protocols

Protocol 1: Development of a Fulvestrant-Resistant Cell Line
  • Cell Line Selection: Start with a well-characterized ER+ breast cancer cell line (e.g., MCF-7, T47D, CAMA-1).

  • Initial Culture: Culture the cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Fulvestrant Treatment:

    • Begin by treating the cells with a low concentration of Fulvestrant, typically around the IC20-IC30 (the concentration that inhibits growth by 20-30%).

    • Continuously culture the cells in this concentration, changing the medium every 2-3 days.

    • Monitor cell morphology and proliferation rate.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Fulvestrant.

    • This process can take 6-12 months or longer.

  • Confirmation of Resistance:

    • Periodically assess the resistance of the cell population by performing a dose-response assay (e.g., MTS or crystal violet) and comparing the IC50 value to the parental, sensitive cell line. A significant increase in IC50 indicates acquired resistance.[1]

  • Characterization: Once a resistant line is established, characterize it for the potential mechanisms of resistance (e.g., ESR1 sequencing, Western blotting for key signaling proteins).

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
  • Cell Lysis:

    • Plate parental and Fulvestrant-resistant cells and grow to 70-80% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. . Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, ERα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Tables

Table 1: IC50 Values for Fulvestrant in Parental and Resistant Cell Lines
Cell LineParental IC50 (nM)Fulvestrant-Resistant (FR) IC50 (nM)Fold Increase in Resistance
MCF-7 ~5-10>1000>100
T47D ~10-20>1000>50
CAMA-1 ~20-50>1000>20

Note: These are representative values and can vary between labs and specific experimental conditions.

Table 2: Common ESR1 Mutations Associated with Fulvestrant Resistance
Mutation Location Effect on Fulvestrant Binding Notes
Y537S/N/C Ligand-Binding DomainPartial impairmentAlso associated with resistance to aromatase inhibitors.
D538G Ligand-Binding DomainPartial impairmentOften found as a pre-existing mutation before the development of F404 mutations.
E380Q Ligand-Binding DomainPartial impairmentAnother common pre-existing mutation.
F404L/I/V Ligand-Binding DomainDisrupts pi-stacking bondAcquired in cis with other activating mutations, leading to overt resistance.[5][7][8]

Visualizations

Fulvestrant_Resistance_Pathways cluster_0 ERα Signaling cluster_1 Mechanisms of Resistance cluster_2 Bypass Pathways cluster_3 Cell Cycle Dysregulation Estrogen Estrogen ER ERα Estrogen->ER ERE Estrogen Response Element ER->ERE Gene_Expression Gene Expression (Proliferation, Survival) ERE->Gene_Expression Fulvestrant Fulvestrant Fulvestrant->ER Inhibits ESR1_Mutation ESR1 Mutation (e.g., F404L) ESR1_Mutation->ER Alters ERα structure ESR1_Mutation->Gene_Expression Ligand-independent activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK AKT AKT PI3K->AKT AKT->ER Cross-talk mTOR mTOR AKT->mTOR mTOR->Gene_Expression MAPK->ER Cross-talk MAPK->Gene_Expression CyclinE2 Cyclin E2 CDK2 CDK2 CyclinE2->CDK2 Rb Rb CDK2->Rb CDK46 CDK4/6 CDK46->Rb CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Experimental_Workflow start Start with ER+ Parental Breast Cancer Cell Line (e.g., MCF-7) chronic_exposure Chronic Exposure to Increasing Concentrations of Fulvestrant (6-12 months) start->chronic_exposure establish_resistant Establish Fulvestrant-Resistant (FR) Cell Line chronic_exposure->establish_resistant confirm_resistance Confirm Resistance Phenotype (IC50 Shift via Proliferation Assay) establish_resistant->confirm_resistance in_vivo In Vivo Validation (Xenograft Model) establish_resistant->in_vivo characterize Characterize Resistance Mechanisms confirm_resistance->characterize esr1_seq ESR1 Sequencing characterize->esr1_seq western_blot Western Blot (PI3K/AKT, MAPK pathways) characterize->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) characterize->cell_cycle test_therapies Test Strategies to Overcome Resistance characterize->test_therapies in_vivo->test_therapies combo_therapy Combination Therapy (e.g., + CDK4/6i or PI3Ki) test_therapies->combo_therapy novel_agents Novel Endocrine Agents test_therapies->novel_agents

References

Off-target effects of ICI 182,780 in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ICI 182,780 (Fulvestrant) in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of ICI 182,780?

ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor (ER) downregulator (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ERα) with high affinity, leading to receptor dimerization impairment, accelerated degradation of the ERα protein, and a subsequent reduction in ERα levels within the cell.[3][4] This action blocks estrogen-dependent signaling pathways, inhibiting the proliferation of ER-positive cancer cells.

Q2: What are the known off-target effects of ICI 182,780?

Beyond its potent anti-estrogenic activity, ICI 182,780 exhibits several off-target effects that can influence experimental outcomes. These include:

  • G-protein coupled estrogen receptor (GPER) agonism: ICI 182,780 is a high-affinity agonist for GPER, a membrane-associated estrogen receptor.[5]

  • Modulation of other steroid receptors: It has been shown to down-regulate androgen receptor (AR) expression in prostate cancer cells.[6][7] However, in other models, such as rat efferent ductules, it did not affect androgen receptor or ERβ expression.[8]

  • ER-independent growth inhibition: ICI 182,780 can inhibit the growth of some ER-negative breast cancer cells, suggesting mechanisms independent of ERα.[9]

  • Induction of autophagy: In some breast cancer cell lines, ICI 182,780 can induce an increase in acidic vesicular organelles, a characteristic of autophagy.[10][11]

  • Immunomodulatory effects: It can sensitize both ER-positive and ER-negative breast cancer cells to immune-mediated killing by natural killer (NK) cells.[12][13]

  • Binding to other cellular sites: Evidence suggests the existence of a specific, high-affinity binding site for ICI 182,780 that is distinct from the classical estrogen receptor.[14]

Q3: At what concentrations are the off-target effects of ICI 182,780 typically observed?

The concentrations at which off-target effects become apparent can vary depending on the cell type and the specific effect being measured. The following table summarizes key quantitative data.

Quantitative Data Summary

Target/EffectCompoundMetricValueCell Line/ModelReference
On-Target
Estrogen Receptor α (ERα)ICI 182,780IC500.29 nMBreast cancer cells[15]
Off-Target
G-protein coupled estrogen receptor (GPER)ICI 182,780Binding Affinity (Ki)30-50 nM-[5]
Androgen Receptor (AR) DownregulationICI 182,780Concentration10 µMLNCaP prostate cancer cells[6][7]
Immunomodulatory Effect (sensitization to NK cell killing)ICI 182,780Concentration50 nMER+ and ER- breast cancer cells[12]
Autophagy Induction (increased acidic vesicular organelles)ICI 182,780ConcentrationNot specifiedMCF-7 breast cancer cells[10][11]
ER-independent Growth InhibitionICI 182,780ConcentrationNot specifiedTriple-negative breast cancer cells[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ICI 182,780 that may be attributable to its off-target effects.

Issue 1: Unexpected cell growth inhibition in ER-negative cell lines.

  • Possible Cause: This could be due to the ER-independent off-target effects of ICI 182,780. One potential mechanism is the upregulation of ERβ, which can have anti-proliferative effects.[9] Another possibility is the induction of apoptosis through GPER signaling.[12][13]

  • Troubleshooting Steps:

    • Confirm ER status: Re-verify the ERα-negativity of your cell line using Western blot or qPCR.

    • Investigate GPER expression: Determine the expression level of GPER in your cell line. The effects of ICI 182,780 in ER-negative cells may be mediated through GPER.

    • Use a GPER-specific antagonist: To confirm the involvement of GPER, co-treat cells with ICI 182,780 and a specific GPER antagonist like G15.

    • Assess ERβ expression: Evaluate the expression of ERβ before and after treatment with ICI 182,780.

Issue 2: Discrepancies in androgen-regulated gene expression or androgen-dependent cell growth.

  • Possible Cause: ICI 182,780 has been shown to down-regulate androgen receptor (AR) expression in some prostate cancer cell lines, which could interfere with studies on androgen signaling.[6][7] This effect appears to be due to transcriptional repression of the AR gene.[7]

  • Troubleshooting Steps:

    • Monitor AR levels: Measure AR mRNA and protein levels in your experimental model following ICI 182,780 treatment.

    • Perform control experiments: Include control groups to assess the effect of ICI 182,780 alone on AR expression and the expression of androgen-responsive genes.

    • Consider alternative SERDs: If AR downregulation is a significant confounding factor, consider using other SERDs that may have a different off-target profile concerning AR.

Issue 3: Unexpected changes in cellular metabolism or autophagy-related markers.

  • Possible Cause: ICI 182,780 has been observed to increase the number of acidic vesicular organelles in ER-positive breast cancer cells, suggesting an induction of autophagy.[10][11] This effect appears to be independent of GPER.[11]

  • Troubleshooting Steps:

    • Assess autophagy markers: Monitor key autophagy markers such as LC3-II conversion and p62 degradation by Western blot.

    • Utilize autophagy inhibitors: To confirm that the observed phenotype is due to autophagy, use known autophagy inhibitors like chloroquine or bafilomycin A1 in combination with ICI 182,780.

    • Evaluate ERα dependence: Test the effect in ERα-negative cells to determine if the induction of autophagy is dependent on the primary target of ICI 182,780.

Experimental Protocols

1. Assessment of Androgen Receptor Promoter Activity

This protocol is adapted from a study investigating the mechanism of AR downregulation by ICI 182,780.[7]

  • Cell Culture and Transfection: LNCaP cells are transiently transfected with a plasmid containing the AR promoter region linked to a luciferase reporter gene. A co-transfected Renilla luciferase plasmid serves as a control for transfection efficiency.

  • Treatment: Following transfection, cells are treated with either vehicle (e.g., DMSO) or ICI 182,780 (e.g., 10 µM) for a specified period (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity in ICI 182,780-treated cells compared to vehicle-treated cells indicates a repression of AR promoter activity.

2. In Vitro Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

This protocol is based on a study demonstrating the immunomodulatory effects of ICI 182,780.[12][13]

  • Target Cell Preparation: Breast cancer cells (both ER+ and ER-) are pretreated with either vehicle or ICI 182,780 (e.g., 50 nM) for 24 hours.

  • Target Cell Labeling: Target cells are labeled with a radioactive isotope, such as 111Indium (111In).

  • Co-culture: Labeled target cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells at various effector-to-target (E:T) ratios.

  • Measurement of Cytotoxicity: After an incubation period (e.g., 4 hours), the amount of 111In released into the supernatant is measured using a gamma counter.

  • Data Analysis: The percentage of specific cell lysis is calculated. An increase in cell lysis in the presence of ICI 182,780-pretreated target cells indicates sensitization to NK cell-mediated killing.

Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways and a troubleshooting workflow.

GPER_Signaling cluster_cytoplasm Cytoplasm ICI_182780 ICI 182,780 GPER GPER ICI_182780->GPER G_protein G Protein Src Src AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK MMPs MMPs Src->MMPs pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF Cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF HB_EGF->EGFR Activates Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival MAPK_ERK->Cell_Proliferation_Survival

Caption: GPER signaling pathway activated by ICI 182,780.

Troubleshooting_Workflow Start Unexpected Experimental Result with ICI 182,780 Check_On_Target Is the effect consistent with ERα downregulation? Start->Check_On_Target Investigate_Off_Target Consider Off-Target Effects Check_On_Target->Investigate_Off_Target No Conclusion Identify Confounding Variable & Refine Experimental Design Check_On_Target->Conclusion Yes GPER_Agonism GPER Agonism? Investigate_Off_Target->GPER_Agonism AR_Modulation Androgen Receptor Modulation? Investigate_Off_Target->AR_Modulation ER_Independent ER-Independent Growth Inhibition? Investigate_Off_Target->ER_Independent Autophagy Autophagy Induction? Investigate_Off_Target->Autophagy Immune_Modulation Immunomodulation? Investigate_Off_Target->Immune_Modulation Use_GPER_Antagonist Use GPER Antagonist (e.g., G15) to confirm involvement GPER_Agonism->Use_GPER_Antagonist Yes Measure_AR_Levels Measure AR mRNA and protein levels AR_Modulation->Measure_AR_Levels Yes Test_ER_Negative_Cells Test in ERα-negative cells ER_Independent->Test_ER_Negative_Cells Yes Assess_Autophagy_Markers Assess autophagy markers (LC3-II, p62) Autophagy->Assess_Autophagy_Markers Yes Perform_Cytotoxicity_Assay Perform NK cell cytotoxicity assay Immune_Modulation->Perform_Cytotoxicity_Assay Yes Use_GPER_Antagonist->Conclusion Measure_AR_Levels->Conclusion Test_ER_Negative_Cells->Conclusion Assess_Autophagy_Markers->Conclusion Perform_Cytotoxicity_Assay->Conclusion

Caption: Troubleshooting workflow for unexpected results with ICI 182,780.

References

Technical Support Center: Fulvestrant Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Fulvestrant in solution. Adhering to proper handling and storage protocols is critical for ensuring the integrity of the compound and the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Fulvestrant degradation in solution?

Fulvestrant is susceptible to chemical degradation under several conditions. The primary factors include hydrolysis in highly acidic or alkaline solutions and oxidation.[1][2] Studies have shown that exposing Fulvestrant to acids (like HCl), bases (like NaOH), and oxidizing agents (like H₂O₂) can lead to the formation of degradation products.[1][3][4] While some studies indicate the drug product is stable to light when in its primary packaging, it is still standard practice to protect solutions from light to minimize any potential for photodegradation.[5][6]

Q2: What are the recommended storage conditions for Fulvestrant solutions?

Storage conditions depend on the form of the Fulvestrant. For laboratory-prepared stock solutions in organic solvents, long-term storage at -20°C is recommended.[7] Commercial, pre-filled syringe formulations are typically stored and transported under refrigerated conditions (2°C - 8°C).[5]

Q3: Which solvents are recommended for preparing Fulvestrant stock solutions?

Fulvestrant is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 20 mg/mL.[7] For laboratory use, DMSO is a common choice for creating concentrated stock solutions.[7][8][9] When preparing, the solvent should be purged with an inert gas to remove oxygen.[7]

Q4: How long can I store an aqueous working solution of Fulvestrant?

It is not recommended to store aqueous solutions of Fulvestrant for more than one day.[7] For biological experiments, the best practice is to prepare fresh aqueous dilutions from a concentrated organic stock solution immediately before use. This minimizes the risk of precipitation and degradation in the aqueous buffer.

Q5: How can I tell if my Fulvestrant solution has degraded?

Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of particulate matter. However, chemical degradation often occurs without visible signs. The most reliable method to assess the stability and purity of a Fulvestrant solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][6][] An HPLC analysis can separate and quantify Fulvestrant from its potential degradation products.[1][2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or weaker-than-expected experimental results. Chemical degradation of Fulvestrant due to improper storage (e.g., wrong temperature, light exposure) or repeated freeze-thaw cycles.Prepare fresh dilutions from a properly stored, concentrated stock solution for each experiment. Verify the integrity of the stock solution using HPLC if degradation is suspected. Ensure stock solutions are aliquoted to avoid multiple freeze-thaw cycles.
Precipitate forms when diluting stock solution into aqueous media. The concentration of Fulvestrant exceeds its solubility limit in the final aqueous solution. The organic solvent percentage may be too low to maintain solubility.Decrease the final concentration of Fulvestrant in the aqueous medium. Ensure the residual amount of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not cause physiological effects in the experiment.[7] Gentle warming or vortexing may help, but if precipitation persists, the formulation must be adjusted.
Solution appears cloudy or has changed color. This could indicate contamination, precipitation, or significant chemical degradation.[6]Do not use the solution. Discard it according to your institution's safety protocols. Prepare a fresh solution from the crystalline solid, ensuring all glassware is clean and appropriate handling procedures are followed.

Data & Protocols

Data Presentation

Table 1: Recommended Storage & Handling Conditions for Fulvestrant

FormSolvent/VehicleStorage TemperatureLight ProtectionShelf Life / Stability
Crystalline Solid N/A-20°CRecommended≥ 4 years[7]
Lab Stock Solution DMSO, Ethanol, DMF-20°CRequiredAliquot to avoid freeze-thaw; stable for extended periods when frozen.
Aqueous Dilution Aqueous Buffers2-8°CRequiredUse immediately; do not store for more than 24 hours.[7]
Commercial Injection Castor Oil, Alcohols2-8°CRequired (Store in original package)Per manufacturer's expiration date.[5]

Table 2: Solubility of Fulvestrant in Common Laboratory Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL (up to 250 mg/mL with sonication)[7][9]
Ethanol~20 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[7]
Experimental Protocols

Protocol 1: Preparation of a Standard Fulvestrant Stock Solution (10 mM in DMSO)

  • Preparation: Work in a chemical fume hood. Allow the crystalline Fulvestrant (FW: 606.8 g/mol ) and anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh approximately 6.07 mg of Fulvestrant powder and transfer it to a sterile glass vial.

  • Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. The solution should be clear.

  • Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidation.[7]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes. Store the aliquots at -20°C for long-term use.

Protocol 2: Protocol for Assessing Fulvestrant Stability (Forced Degradation)

This protocol is a simplified guide for researchers to test the stability of Fulvestrant under stress conditions. Analysis requires access to an HPLC system.

  • Prepare a Fulvestrant Solution: Prepare a solution of Fulvestrant in a suitable solvent (e.g., methanol) at a known concentration (e.g., 50 µg/mL).[1]

  • Apply Stress Conditions (in separate, sealed vials):

    • Acid Hydrolysis: Mix the Fulvestrant solution with an equal volume of 0.1 N HCl. Reflux in a boiling water bath for 2 hours.[1]

    • Alkaline Hydrolysis: Mix the Fulvestrant solution with an equal volume of 0.1 N NaOH. Reflux in a boiling water bath for 2 hours.[1]

    • Oxidation: Mix the Fulvestrant solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Reflux in a boiling water bath for 30-60 minutes.[1][3]

    • Control: Keep one vial of the original Fulvestrant solution untreated.

  • Neutralization: After the incubation period, cool the acid and alkaline hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a validated stability-indicating HPLC method.[1][] Compare the chromatogram of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main Fulvestrant peak indicates degradation.

Visual Guides

Factors Influencing Fulvestrant Chemical Stability cluster_stressors Stress Factors cluster_prevention Preventative Measures fulvestrant Fulvestrant in Solution degradation Chemical Degradation fulvestrant->degradation products Degradation Products degradation->products ph Extreme pH (Acid/Alkali Hydrolysis) ph->degradation oxidation Oxidizing Agents (e.g., H₂O₂) oxidation->degradation temp High Temperature temp->degradation storage_temp Store at 2-8°C or -20°C storage_temp->fulvestrant protect_light Protect from Light protect_light->fulvestrant solvent Use Anhydrous Organic Solvents solvent->fulvestrant fresh Prepare Aqueous Solutions Fresh fresh->fulvestrant

Caption: Key factors that can cause chemical degradation of Fulvestrant and preventative measures.

Workflow for Preparing Fulvestrant Stock Solution weigh 1. Weigh Crystalline Fulvestrant solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) solvent->dissolve purge 4. Purge with Inert Gas dissolve->purge aliquot 5. Aliquot into Light-Protected Vials purge->aliquot store 6. Store Long-Term at -20°C aliquot->store use 7. Prepare Fresh Dilution in Aqueous Buffer for Use store->use

Caption: Recommended experimental workflow for preparing and storing Fulvestrant stock solutions.

Fulvestrant's Mechanism of Action: ERα Degradation fulv Fulvestrant bind Binding fulv->bind er Estrogen Receptor α (ERα) er->bind degradation ERα Protein Degradation er->degradation dimer ERα Dimerization bind->dimer Inhibits translocation Nuclear Translocation bind->translocation Inhibits proteasome Ubiquitin-Proteasome System bind->proteasome Targets ERα to transcription Gene Transcription dimer->transcription translocation->transcription proteasome->degradation

Caption: Fulvestrant induces degradation of the Estrogen Receptor α via the proteasome pathway.[8][11][12][13][14][15]

References

Technical Support Center: Managing Fulvestrant Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Fulvestrant in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential toxicities and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with Fulvestrant.

Q1: What are the most common toxicities observed with Fulvestrant in animal models?

A1: The most frequently reported toxicities associated with Fulvestrant in animal studies are related to its antiestrogenic mechanism of action. These include:

  • Reproductive Organ Atrophy: In female rats and dogs, long-term dosing can lead to atrophy of the uterus, cervix, and vagina.[1][2] In male rats, effects such as seminiferous tubular atrophy and degenerative changes in the epididymides have been observed.[1][3]

  • Injection Site Reactions: Mild to moderate inflammation, pain, and fibrosis at the injection site are common.[4][5]

  • Hepatotoxicity: Elevations in liver function tests (LFTs), such as AST and ALT, have been reported.[6] While often mild and transient, severe hepatotoxicity is a potential risk.[5]

  • Hormonally-Mediated Tumors: Long-term, high-dose administration in rats has been associated with an increased incidence of benign ovarian granulosa cell tumors and testicular Leydig cell tumors.[3]

Q2: My animals are experiencing significant injection site reactions. What can I do to mitigate this?

A2: Injection site reactions are a known side effect of Fulvestrant.[4][5] Here are some steps you can take to minimize their severity:

  • Proper Injection Technique: Administer Fulvestrant as a slow intramuscular injection. For larger volumes, consider dividing the dose and injecting into two separate sites.[7][8]

  • Site Rotation: If multiple doses are being administered, rotate the injection sites to allow for tissue recovery.

  • Vehicle Considerations: The formulation of Fulvestrant, often in a castor oil base, can contribute to local irritation.[4] Ensure the vehicle is appropriate for the animal model and injection volume.

  • Monitoring: Regularly examine the injection sites for signs of severe inflammation, ulceration, or necrosis. Document any findings and consult with a veterinarian if reactions are severe.

Q3: I've observed an increase in liver enzymes in my study animals. How should I proceed?

A3: Elevated liver enzymes can be indicative of hepatotoxicity.[6] A systematic approach is crucial:

  • Confirm the Findings: Repeat the liver function tests to confirm the initial observations.

  • Dose-Response Assessment: Determine if the enzyme elevations are dose-dependent. If so, consider a dose reduction in subsequent cohorts to establish a no-observable-adverse-effect-level (NOAEL).

  • Histopathological Analysis: At the end of the study, or if signs of severe liver toxicity are observed, perform a thorough histopathological examination of the liver tissue to assess for any morphological changes.

  • Rule out Other Causes: Ensure that other experimental variables, such as diet or co-administered substances, are not contributing to the liver enzyme elevations.

Q4: Can Fulvestrant administration affect the reproductive capacity of my study animals?

A4: Yes, Fulvestrant's antiestrogenic properties can impact fertility. In female rats, administration prior to and during early gestation has been shown to reduce fertility and embryonic survival.[3] In males, long-term treatment can lead to a loss of spermatozoa.[1][3] These effects may be reversible upon cessation of treatment.[3] If breeding is a component of your study design, it is critical to consider the timing and duration of Fulvestrant administration.

Quantitative Toxicity Data

The following tables summarize quantitative data on Fulvestrant toxicity from preclinical studies.

Table 1: Dose-Dependent Reproductive Toxicity of Fulvestrant in Female Rats

Dosage (mg/m²/day)SpeciesDurationObserved EffectsReference
≥0.06RatPrior to mating and until day 7 of gestationReduction in female fertility and embryonic survival[9]
0.006RatPrior to mating and until day 7 of gestationNo adverse effects on female fertility and embryonic survival[9]
12RatDuring organogenesisMaternal vaginal bleeding, delay and prolongation of parturition[9]

Table 2: Incidence of Tumors in a 2-Year Carcinogenicity Study in Rats

DosageSexTumor TypeIncidenceReference
10 mg/rat/15 daysFemaleBenign ovarian granulosa cell tumorsIncreased[3][9]
15 mg/rat/30 daysMaleTesticular Leydig cell tumorsIncreased[3][9]

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in Rodents

  • Baseline Data Collection: Prior to the first administration of Fulvestrant, collect blood samples from all animals to establish baseline levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Dosing: Administer Fulvestrant according to the study protocol.

  • Interim Blood Collection: Collect blood samples at predetermined intervals throughout the study (e.g., weekly, bi-weekly). The frequency may be adjusted based on the dose level and expected toxicity.

  • Sample Processing: Process blood samples to separate serum or plasma.

  • Biochemical Analysis: Analyze the serum or plasma for ALT and AST levels using a validated biochemical analyzer.

  • Data Analysis: Compare the on-treatment liver enzyme levels to the baseline data and to a vehicle-treated control group. Statistically significant increases may indicate hepatotoxicity.

  • Histopathology: At the termination of the study, collect liver tissues from all animals. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist.

Protocol 2: Assessment of Injection Site Reactions

  • Animal Identification: Ensure each animal is uniquely identified to allow for tracking of injection sites.

  • Injection Administration: Administer the intramuscular injection of Fulvestrant as per the study protocol, noting the specific injection site for each administration.

  • Daily Observation: Visually inspect the injection sites daily for signs of local toxicity, including redness, swelling, and any signs of pain or distress in the animal.

  • Scoring: Utilize a standardized scoring system to quantify the severity of injection site reactions (e.g., 0 = no reaction, 1 = mild redness, 2 = moderate redness and swelling, 3 = severe reaction with ulceration).

  • Palpation: Gently palpate the injection site to assess for the presence of any masses or fibrosis.

  • Histopathology: At necropsy, collect the injection site tissue, including the underlying muscle. Process the tissue for histopathological examination to assess the extent of inflammation, necrosis, and fibrosis.

Visualizations

Fulvestrant_Mechanism_of_Action cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER Estrogen Estrogen Estrogen->ER Binds to ER ER->ER Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocation to Nucleus (Blocked by Fulvestrant) Proteasome Proteasome Ub->Proteasome Degradation Transcription Gene Transcription ERE->Transcription Initiates Fulvestrant_Toxicity_Workflow cluster_Planning Study Planning cluster_Execution In-Life Phase cluster_Evaluation Data Analysis & Reporting A1 Select Animal Model (e.g., Rat, Mouse) A2 Determine Dosing Regimen (Dose, Frequency, Duration) A1->A2 A3 Define Monitoring Parameters A2->A3 B1 Acclimatization & Baseline Data A3->B1 B2 Fulvestrant Administration (Intramuscular) B1->B2 B3 Daily Clinical Observations (Weight, Behavior) B2->B3 B4 Interim Sample Collection (e.g., Blood for LFTs) B2->B4 C1 Necropsy & Tissue Collection (Reproductive Organs, Liver, Injection Site) B3->C1 C3 Biochemical Analysis B4->C3 C2 Histopathological Examination C1->C2 C4 Data Interpretation & Reporting C2->C4 C3->C4 Troubleshooting_Logic Start Adverse Event Observed Q1 Is it an Injection Site Reaction? Start->Q1 A1_Yes Implement Mitigation Strategies: - Slow Injection - Site Rotation - Monitor Closely Q1->A1_Yes Yes Q2 Are Liver Enzymes Elevated? Q1->Q2 No A2_Yes Confirm with Repeat Test Consider Dose Reduction Perform Histopathology Q2->A2_Yes Yes Q3 Is there evidence of Reproductive Toxicity? Q2->Q3 No A3_Yes Assess Fertility Parameters Consider Study Design Implications Q3->A3_Yes Yes Other Consult with Veterinarian and Review Study Protocol Q3->Other No

References

Technical Support Center: In Vivo Delivery of ICI 182,780 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of ICI 182,780 (Fulvestrant).

Troubleshooting Guides

This section addresses common issues encountered during the in vivo administration of ICI 182,780.

Issue 1: Precipitation of ICI 182,780 in the vehicle during formulation or storage.

  • Question: My ICI 182,780 is precipitating out of the oil-based vehicle. How can I improve its solubility and stability?

  • Answer: ICI 182,780 is a highly lipophilic compound with very low aqueous solubility. To prevent precipitation in oil-based vehicles like castor oil or corn oil, the use of co-solvents is essential. Here are some troubleshooting steps:

    • Incorporate Co-solvents: Formulations for in vivo use often include pharmaceutically acceptable alcohols and non-aqueous esters. A common and effective formulation is the clinical preparation of Faslodex®, which contains ethanol, benzyl alcohol, and benzyl benzoate in castor oil.[1]

    • Use of DMSO: For preclinical research, Dimethyl sulfoxide (DMSO) can be used as a co-solvent to initially dissolve ICI 182,780 before dilution in the oil vehicle. A common approach is to dissolve the compound in a small amount of DMSO and then mix it with the oil (e.g., 10% DMSO in 90% corn oil).[2]

    • Gentle Warming and Sonication: To aid dissolution, gentle warming of the vehicle and sonication can be employed. However, be cautious with temperature to avoid degradation of the compound.

    • Fresh Preparation: Ideally, formulations should be prepared fresh before each use to minimize the risk of precipitation over time. If storage is necessary, it should be at a controlled temperature, and the formulation should be inspected for any precipitation before use.

Issue 2: Injection site reactions in animal models.

  • Question: I am observing inflammation and irritation at the injection site in my mice after subcutaneous administration of ICI 182,780. What can I do to minimize this?

  • Answer: Injection site reactions can be a concern, especially with oil-based formulations and repeated administrations. Here are some recommendations:

    • Optimize Vehicle Composition: The choice and concentration of co-solvents can influence local tolerance. High concentrations of solvents like benzyl alcohol can be associated with pain at the injection site.[3] If possible, try to minimize the concentration of potentially irritating co-solvents while maintaining the solubility of ICI 182,780.

    • Rotate Injection Sites: If your experimental design involves multiple injections, rotate the injection sites to allow for tissue recovery.

    • Proper Injection Technique: Ensure you are using the correct subcutaneous injection technique for mice. This involves tenting the skin and inserting the needle at a shallow angle to ensure the formulation is delivered into the subcutaneous space and not intradermally.[4][5]

    • Volume of Injection: Keep the injection volume as low as is practical for the dose being administered. For mice, a maximum subcutaneous injection volume of 0.5 mL per site is generally recommended.[5]

    • Consider Intramuscular Route: The clinical administration of Fulvestrant is via intramuscular injection.[1] While technically more challenging in small animals, this route may be an alternative to consider, though it can also be associated with local reactions.

Issue 3: Inconsistent experimental results and suspected variability in drug delivery.

  • Question: My in vivo experiments with ICI 182,780 are showing high variability between animals. How can I ensure more consistent drug delivery?

  • Answer: Inconsistent results can stem from issues with formulation stability and administration technique. To improve consistency:

    • Ensure Homogeneity of the Formulation: If your formulation is a suspension, ensure it is well-mixed before each injection to guarantee a uniform concentration of the drug.

    • Precise Dosing: Use appropriate syringes and techniques to ensure accurate and consistent dosing for each animal.

    • Standardize Administration Protocol: Maintain a consistent protocol for all animals, including the injection site, volume, and frequency.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

    • Pharmacokinetic Analysis: If feasible, conducting a pilot pharmacokinetic study to determine the plasma concentration of ICI 182,780 over time in your animal model can help validate your delivery method and dosing regimen.

Frequently Asked Questions (FAQs)

1. What are the recommended vehicles for in vivo delivery of ICI 182,780 in preclinical models?

Several oil-based vehicles are commonly used for the subcutaneous or intramuscular injection of ICI 182,780 in animal models. These include:

  • Castor Oil: This is a component of the commercial Faslodex® formulation and has been shown to be a good solvent for fulvestrant, especially when combined with co-solvents.[1][6]

  • Corn Oil: Frequently used in research settings, often with a small percentage of a co-solvent like DMSO to ensure the drug remains in solution.[2]

  • Peanut Oil: Another vegetable oil that has been used as a vehicle for fulvestrant in preclinical studies.

  • Miglyol: A brand of medium-chain triglycerides that can also be used as a vehicle.[7]

2. What are typical dosages of ICI 182,780 used in mouse models?

The dosage of ICI 182,780 in mouse models can vary significantly depending on the research question and the specific model being used. Reported dosages range from:

  • Low dose: 0.5 mg/kg/day for complete antagonism of estrogen action in rats.

  • Clinically relevant dose in mice: A dose of 25 mg/kg/week has been suggested to approximate the clinical exposure in humans.

  • High dose: Historically, doses as high as 200 mg/kg have been used in xenograft models.

It is recommended to consult the literature for dosages used in similar experimental contexts and to consider conducting a dose-response study to determine the optimal dose for your specific application.

3. What is the mechanism of action of ICI 182,780?

ICI 182,780 (Fulvestrant) is a selective estrogen receptor downregulator (SERD). Its primary mechanism of action involves:

  • Competitive Antagonism: It binds to the estrogen receptor (ER), primarily ERα, with high affinity, competing with endogenous estradiol.

  • Inhibition of Dimerization: Binding of ICI 182,780 to the ER inhibits the dimerization of the receptor.[8]

  • Impaired Nuclear Localization: It disrupts the nuclear localization of the ER.

  • Receptor Degradation: The ICI 182,780-ER complex is unstable and targeted for degradation by the proteasome.[9][10] This leads to a significant reduction in the cellular levels of ERα, thereby blocking downstream estrogen signaling pathways.

Data Presentation

Table 1: Solubility of Fulvestrant in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water0.001
Arachis oil0.45
Sesame oil0.58
Miglyol 8103.06
Miglyol 8122.72
Ethyl oleate1.25
Benzyl benzoate6.15
Isopropyl myristate0.80
Span 85 (surfactant)3.79
Castor oil20
Ethanol>200
Benzyl Alcohol>200

Data sourced from patent information.[6]

Table 2: Example Formulations for In Vivo Administration of ICI 182,780

Formulation ComponentsConcentrationRoute of AdministrationAnimal ModelReference
Fulvestrant in Castor oil with Ethanol, Benzyl alcohol, and Benzyl benzoate50 mg/mLIntramuscularHuman (Clinical)[1]
Fulvestrant in 10% DMSO and 90% Corn oil≥ 2.08 mg/mLNot specifiedPreclinical[2]
Fulvestrant in Peanut oil with Ethanol or DMSO50 mg/mLSubcutaneousMouse
Fulvestrant in Miglyol 812Not specifiedSubcutaneousMouse[7]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Injection of ICI 182,780 in Corn Oil (for preclinical research)

Materials:

  • ICI 182,780 (Fulvestrant) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of ICI 182,780: Based on the desired dose (mg/kg) and the number and weight of the animals, calculate the total amount of ICI 182,780 needed.

  • Prepare the stock solution:

    • Weigh the calculated amount of ICI 182,780 powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely. For a final formulation of 10% DMSO in corn oil, this would be 1/10th of your final desired volume.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.

  • Prepare the final formulation:

    • In a separate sterile tube, measure out the required volume of sterile corn oil (9/10ths of your final volume).

    • Slowly add the ICI 182,780/DMSO stock solution to the corn oil while vortexing.

    • Continue to vortex until the solution is clear and homogenous.

  • Administration:

    • Draw up the calculated volume of the formulation into a sterile syringe with an appropriate gauge needle.

    • For subcutaneous injection in mice, gently lift the loose skin over the shoulders or flank to form a "tent".[4]

    • Insert the needle at the base of the tent, parallel to the body, ensuring it is in the subcutaneous space.

    • Gently pull back on the plunger to check for blood (to ensure you haven't entered a blood vessel).

    • If no blood is present, slowly inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.

Note: This protocol is a general guideline. The specific concentrations and volumes may need to be adjusted based on the experimental requirements. Always prepare the formulation in a sterile environment to prevent contamination.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER_inactive ERα (inactive) Estrogen->ER_inactive Binds ER_active ERα (active) Estrogen->ER_active Conformational Change HSP HSP90 ER_inactive->HSP Bound to ER_dimer ERα Dimer ER_active->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Classical Estrogen Receptor Signaling Pathway.

ICI182780_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ICI182780 ICI 182,780 ER_inactive ERα (inactive) ICI182780->ER_inactive Binds ER_ICI_complex ERα-ICI Complex (unstable) ER_inactive->ER_ICI_complex Forms Proteasome Proteasome ER_ICI_complex->Proteasome Targeted for Degradation ERα Degradation Proteasome->Degradation No_Transcription No Gene Transcription Degradation->No_Transcription Leads to

Caption: Mechanism of Action of ICI 182,780 (Fulvestrant).

Experimental_Workflow_ICI182780 start Start formulation Prepare ICI 182,780 Formulation (e.g., in Corn Oil + DMSO) start->formulation animal_prep Animal Preparation (e.g., weighing, identification) formulation->animal_prep dosing Calculate and Draw Dose animal_prep->dosing injection Subcutaneous Injection dosing->injection monitoring Monitor Animals (e.g., for injection site reactions, general health) injection->monitoring data_collection Data Collection (e.g., tumor measurements, tissue harvesting) monitoring->data_collection end End data_collection->end

Caption: Experimental Workflow for In Vivo Delivery of ICI 182,780.

References

Validation & Comparative

A Comparative Analysis of ICI 182,780 (Fulvestrant) and Tamoxifen in Long-Term Estrogen Deprivation Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endocrine therapies is paramount in the development of effective treatments for hormone receptor-positive breast cancer. This guide provides an objective comparison of two key estrogen receptor (ER) antagonists, ICI 182,780 (Fulvestrant) and Tamoxifen, within the context of long-term estrogen deprivation (LTED), a cellular model that mimics the state of acquired resistance to aromatase inhibitors.

This comparison guide synthesizes experimental data on the performance of these two drugs, focusing on their impact on cell proliferation, ERα signaling, and downstream pathways. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.

Comparative Efficacy in LTED Models

In breast cancer cells adapted to grow in the absence of estrogen (LTED models), significant differences in the efficacy of ICI 182,780 and Tamoxifen are observed. While LTED cells often exhibit resistance to Tamoxifen, they generally remain sensitive to the inhibitory effects of ICI 182,780.[1][2][3]

Quantitative Comparison of Drug Performance

The following tables summarize the quantitative data from studies comparing the effects of ICI 182,780 and Tamoxifen on key cellular and molecular parameters in LTED breast cancer cell models.

Table 1: Effect on Cell Proliferation and Turnover

ParameterICI 182,780 (Fulvestrant)TamoxifenCell ModelReference
Cell Growth Inhibits growth in a dose-dependent mannerRefractory; little to no inhibitionLTED MCF-7[1][2][3]
Cell Turnover Index (CTI) 49% decrease from baseline21% decrease from baselineEarly operable ER+ breast cancer[4][5]
IC50 (Fulvestrant-resistant cells) Increased IC50 values in resistant modelsNot applicableFulvestrant-resistant MCF7 and HCC1428[3]

Table 2: Impact on Estrogen Receptor α (ERα) and Downstream Signaling

ParameterICI 182,780 (Fulvestrant)TamoxifenCell ModelReference
ERα Protein Levels Dose-dependent downregulation/degradationNo significant reduction; may increase expressionLTED MCF-7[1][2][3][6]
ER-mediated Gene Transcription InhibitsDoes not inhibitLTED MCF-7[1][2]
IGF-1 Receptor Expression Dose-dependent reductionNo significant effectLTED MCF-7[1][2]
Insulin Receptor Substrate 2 (IRS-2) Dose-dependent reductionNo significant effectLTED MCF-7[1][2]

Deciphering the Mechanisms of Action and Resistance

The differential effects of ICI 182,780 and Tamoxifen in LTED models stem from their distinct mechanisms of action on the estrogen receptor.

ICI 182,780 (Fulvestrant) is a pure anti-estrogen, also known as a selective estrogen receptor downregulator (SERD). It binds to ERα with high affinity, leading to the receptor's degradation.[6][7] This dual action of blocking and eliminating the receptor makes it effective even in cells that have adapted to low estrogen levels.

Tamoxifen , on the other hand, is a selective estrogen receptor modulator (SERM). It acts as a competitive inhibitor of estrogen binding to ERα. However, in certain contexts, it can exhibit partial agonist activity.[7][8][9][10] Long-term exposure to Tamoxifen can lead to the development of resistance through various mechanisms, including the translocation of ERα from the nucleus to the cytoplasm, where it can interact with growth factor signaling pathways like the EGFR/MAPK cascade to promote cell proliferation.[8]

Key Signaling Pathways

The following diagrams illustrate the signaling pathways affected by ICI 182,780 and Tamoxifen in the context of LTED.

Fulvestrant_Mechanism Fulvestrant ICI 182,780 (Fulvestrant) ER_alpha ERα Fulvestrant->ER_alpha Binds & Destabilizes ER_Transcription ER-mediated Gene Transcription Fulvestrant->ER_Transcription Inhibits IGF1R_IRS2 IGF-1R / IRS-2 Expression Fulvestrant->IGF1R_IRS2 Reduces Proteasome Proteasomal Degradation ER_alpha->Proteasome Targeted for Cell_Growth Cell Growth ER_Transcription->Cell_Growth Promotes IGF1R_IRS2->Cell_Growth Promotes

Mechanism of Action of ICI 182,780 (Fulvestrant).

Tamoxifen_Resistance cluster_cell LTED Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha_nuc ERα ER_alpha_cyto ERα ER_alpha_nuc->ER_alpha_cyto EGFR EGFR ER_alpha_cyto->EGFR Interacts with MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Activates Cell_Growth Cell Proliferation MAPK_Pathway->Cell_Growth Promotes Tamoxifen Long-term Tamoxifen Tamoxifen->ER_alpha_nuc Promotes Translocation

Tamoxifen Resistance Pathway in LTED Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Long-Term Estrogen Deprivation (LTED) Cell Culture Model

Objective: To establish a cell culture model that mimics acquired resistance to estrogen deprivation.

Protocol:

  • Culture parental MCF-7 human breast cancer cells in their recommended growth medium (e.g., MEM with 10% fetal bovine serum, insulin, and penicillin-streptomycin).

  • To initiate estrogen deprivation, switch the cells to a medium lacking phenol red (a weak estrogen mimic) and supplemented with 5-10% charcoal-stripped fetal bovine serum (which removes steroid hormones).

  • Maintain the cells in this estrogen-deprived medium for an extended period (typically 6-12 months).

  • Initially, cell growth will slow significantly. Continue to passage the cells as they reach confluence.

  • Over time, a population of cells will adapt and resume proliferation in the estrogen-deprived conditions. These are the LTED cells.

  • Regularly verify the phenotype of the LTED cells, such as their continued expression of ERα and their growth characteristics in response to estradiol and anti-estrogens.

Cell Proliferation (MTT) Assay

Objective: To quantify the effect of ICI 182,780 and Tamoxifen on the proliferation of LTED cells.

Protocol:

  • Seed LTED cells in 96-well plates at a density of 5,000-10,000 cells per well in estrogen-deprived medium. Allow cells to attach overnight.

  • Prepare serial dilutions of ICI 182,780 and Tamoxifen in the same medium.

  • Remove the overnight medium from the cells and replace it with medium containing the various concentrations of the drugs or a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment period (e.g., 3-7 days).

  • At the end of the incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Objective: To determine the levels of ERα, IGF-1R, and other proteins of interest after drug treatment.

Protocol:

  • Seed LTED cells in 6-well plates and grow to 70-80% confluence.

  • Treat the cells with the desired concentrations of ICI 182,780, Tamoxifen, or vehicle control for a specified duration (e.g., 24-72 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, IGF-1R, β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Start: Parental MCF-7 Cells LTED_Culture Long-Term Estrogen Deprivation Culture (6-12 months) Start->LTED_Culture LTED_Cells Establish LTED Cell Line LTED_Culture->LTED_Cells Drug_Treatment Treat LTED cells with ICI 182,780 or Tamoxifen (Dose-Response) LTED_Cells->Drug_Treatment MTT_Assay Cell Proliferation (MTT Assay) Drug_Treatment->MTT_Assay Western_Blot Protein Expression (Western Blot) Drug_Treatment->Western_Blot Reporter_Assay ER Transcriptional Activity (Reporter Gene Assay) Drug_Treatment->Reporter_Assay Analysis Data Analysis and Comparison MTT_Assay->Analysis Western_Blot->Analysis Reporter_Assay->Analysis

General Experimental Workflow.

Conclusion

The experimental evidence from long-term estrogen deprivation models consistently demonstrates the superior efficacy of ICI 182,780 (Fulvestrant) over Tamoxifen in overcoming acquired resistance. The pure antagonistic and degradative action of Fulvestrant on ERα effectively shuts down the key driver of tumor growth in these models. In contrast, the partial agonist potential of Tamoxifen and its inability to downregulate ERα contribute to its ineffectiveness and the activation of escape pathways. These findings underscore the importance of complete ER pathway inhibition in endocrine-resistant breast cancer and provide a strong rationale for the clinical use of Fulvestrant in patients who have progressed on aromatase inhibitors or Tamoxifen. The detailed protocols and pathway diagrams included in this guide serve as a valuable resource for researchers working to further elucidate the mechanisms of endocrine resistance and develop next-generation therapies.

References

Unraveling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Changes Induced by Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fulvestrant's Impact on Gene Expression Versus Alternative Endocrine Therapies.

Fulvestrant, a selective estrogen receptor degrader (SERD), stands as a potent therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer. Its unique mechanism of action, which involves binding to the estrogen receptor and promoting its degradation, results in a distinct pattern of gene expression changes compared to other endocrine therapies such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) like anastrozole. This guide provides a comparative analysis of the gene expression alterations induced by Fulvestrant, supported by experimental data, to aid researchers in understanding its molecular impact and in the development of novel therapeutic strategies.

Comparative Gene Expression Analysis: Fulvestrant vs. Other Endocrine Therapies

Fulvestrant's impact on the transcriptome of ER+ breast cancer cells is characterized by a more profound and comprehensive downregulation of estrogen-regulated genes compared to other endocrine agents.[1][2] Studies have demonstrated that while both Fulvestrant and aromatase inhibitors lead to the suppression of estrogen-driven gene expression, the transcriptional response to Fulvestrant is of a greater magnitude.[1][3]

Key Differentiators in Gene Expression:

  • Fulvestrant vs. Aromatase Inhibitors (e.g., Anastrozole): While both treatments downregulate estrogen-regulated and proliferation-associated genes, comparative analyses have identified a set of genes and Gene Ontology categories that are differentially affected by Fulvestrant.[1][4] Notably, 17 genes, including CAV1/2, SNAI2, and NRP1, were identified as Fulvestrant-specific and are associated with a network regulating the cell cycle, cell death, and survival.[1][3] Furthermore, 18 genes that respond differently to Fulvestrant have been shown to specifically predict the antiproliferative response to this drug, but not to anastrozole.[1][4]

  • Fulvestrant vs. Tamoxifen: The transcriptional response to Fulvestrant differs significantly from that of SERMs like tamoxifen. While tamoxifen can exhibit partial agonist activity, leading to the upregulation of certain estrogen-regulated genes, Fulvestrant acts as a pure antagonist.[2][5] This leads to a more complete antagonism of estrogen-regulated genes and the exclusive downregulation of numerous genes involved in the cell cycle, proliferation, and DNA synthesis by Fulvestrant.[1] In contrast, some estrogen-suppressed genes are upregulated by Fulvestrant but not by tamoxifen.[1]

Quantitative Data Summary

The following tables summarize the differential gene expression changes observed in breast cancer cells upon treatment with Fulvestrant compared to Anastrozole and Tamoxifen.

Table 1: Differentially Expressed Genes - Fulvestrant vs. Anastrozole

GeneDirection of Change (Fulvestrant)Fold Change (Fulvestrant)Direction of Change (Anastrozole)Fold Change (Anastrozole)Reference
CAV1 Upregulated1.87No significant change-[4]
SNAI2 Upregulated1.88No significant change-[4]
NRP1 UpregulatedNot specifiedNot specified-[1]
IQGAP3 Downregulated-52% (ANA)No significant change-1% (FUL)[6]
KIFC1 Downregulated-47% (FUL)No significant change-2% (ANA)[6]

Table 2: Comparative Effects on Estrogen-Regulated Genes - Fulvestrant vs. Tamoxifen

GeneEffect of FulvestrantEffect of TamoxifenReference
TFF1 (pS2) Stronger inhibition of expressionInhibition of expression[2]
PGR Stronger inhibition of expressionInhibition of expression[2]
Cathepsin D Stronger inhibition of expressionInhibition of expression[2]

Experimental Protocols

The findings presented in this guide are based on robust experimental methodologies. Below are summaries of typical protocols used in the cited studies.

Cell Culture and Drug Treatment
  • Cell Lines: MCF-7, T47D, BT474, and MDAMB361 ER-positive breast cancer cell lines are commonly used.[5][7][8]

  • Culture Conditions: Cells are typically grown in RPMI medium supplemented with 5% fetal calf serum.[8]

  • Drug Treatment: For gene expression analysis, cells are treated with Fulvestrant (e.g., 100 nM), Anastrozole, or Tamoxifen at relevant concentrations for specified durations (e.g., 24, 48, or 72 hours).[7][8]

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cell pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).

  • Microarray Analysis: Global gene expression profiling is often performed using platforms like Illumina Whole-Genome HumanHT-12 v4 BeadChip.[7] Data is typically quantile normalized and filtered for probes with a significant detection p-value.

  • RNA Sequencing (RNA-seq): For a more comprehensive transcriptome analysis, RNA-seq is employed.[9] Libraries are prepared and sequenced on platforms like the Illumina NextSeq 500.[7] Data is then aligned to the human genome, and transcript per million (TPM) counts are generated.

  • Quantitative Real-Time PCR (qRT-PCR): To validate microarray or RNA-seq findings, qRT-PCR is performed for selected genes.[1] TaqMan assays are a common choice for this purpose, with gene expression levels normalized to housekeeping genes like FKBP15 and PUM1.[1]

Visualizing the Molecular Impact of Fulvestrant

To better understand the mechanisms underlying Fulvestrant's effects, the following diagrams illustrate key signaling pathways and experimental workflows.

Estrogen_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Dimerization Dimerization ER->Dimerization Degradation ER Degradation ER->Degradation Induces Fulvestrant Fulvestrant Fulvestrant->ER Binds to & Blocks Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Signaling Pathway and the Inhibitory Action of Fulvestrant.

Experimental_Workflow start ER+ Breast Cancer Cell Lines (e.g., MCF-7) treatment Treatment with Fulvestrant or Comparator Drug start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc analysis Gene Expression Profiling qc->analysis microarray Microarray analysis->microarray rnaseq RNA-Seq analysis->rnaseq data_analysis Bioinformatic Data Analysis microarray->data_analysis rnaseq->data_analysis validation Validation of Key Genes (qRT-PCR) data_analysis->validation end Comparative Analysis of Gene Expression Changes validation->end

Caption: A typical experimental workflow for comparative gene expression analysis.

Fulvestrant_vs_Alternatives Fulvestrant Fulvestrant (SERD) ER Estrogen Receptor (ER) Fulvestrant->ER Binds & Degrades Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Binds & Modulates (Antagonist/Agonist) Anastrozole Anastrozole (AI) Estrogen Estrogen Production Anastrozole->Estrogen Inhibits Gene_Expression Estrogen-Regulated Gene Expression ER->Gene_Expression Regulates Estrogen->ER Activates

Caption: Logical comparison of the mechanisms of action of Fulvestrant and alternatives.

References

A Head-to-Head Comparison: ICI 182,780 (Fulvestrant) vs. Next-Generation SERDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving. While the first-in-class selective estrogen receptor degrader (SERD), ICI 182,780 (fulvestrant), has been a cornerstone of treatment, a new wave of next-generation, orally bioavailable SERDs is emerging. These novel agents promise improved pharmacokinetic properties, enhanced efficacy, and the potential to overcome resistance mechanisms that limit the utility of fulvestrant. This guide provides an objective, data-driven comparison of fulvestrant and prominent next-generation SERDs, including elacestrant, camizestrant, giredestrant, and amcenestrant, to inform research and drug development efforts.

Mechanism of Action: A Shared Path with Key Differences

Both fulvestrant and next-generation SERDs function by binding to the estrogen receptor, leading to its degradation and subsequent downregulation of ER-mediated signaling pathways that drive tumor growth.[1] Fulvestrant, a steroidal analogue of estradiol, induces a conformational change in the ER, promoting its ubiquitination and proteasomal degradation.[2] Next-generation SERDs, which are non-steroidal, share this fundamental mechanism but have been designed for oral administration and potentially greater potency and ER degradation capacity.

SERD_Mechanism_of_Action General Mechanism of SERDs cluster_cell Tumor Cell SERD SERD (Fulvestrant or Next-Gen) ER Estrogen Receptor (ER) SERD->ER Binds to SERD_ER_Complex SERD-ER Complex ER->SERD_ER_Complex Proteasome Proteasome SERD_ER_Complex->Proteasome Targeted for Degradation Transcription_Inhibition Inhibition of ER-Target Gene Transcription SERD_ER_Complex->Transcription_Inhibition Degradation ER Degradation Proteasome->Degradation Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Degradation->Cell_Growth_Inhibition Transcription_Inhibition->Cell_Growth_Inhibition

Caption: General mechanism of action for Selective Estrogen Receptor Degraders (SERDs).

Preclinical Performance: A Quantitative Look at Efficacy

Preclinical studies in breast cancer cell lines and patient-derived xenograft (PDX) models provide a controlled environment to compare the intrinsic activity of these compounds. Key metrics include the percentage of ER degradation and the inhibition of tumor growth.

Estrogen Receptor Degradation

The ability to effectively degrade the estrogen receptor is a hallmark of SERD activity. Next-generation SERDs have been engineered to improve upon the ER degradation capacity of fulvestrant.

CompoundCell Line(s)ER Degradation vs. FulvestrantCitation(s)
Elacestrant MCF-7, T47D, HCC1428Similar extent of ER degradation.[3]
Camizestrant ER+ cell linesMore effective degradation than a first-generation oral SERD; comparable to fulvestrant.[4]
Giredestrant MCF-7 (wild-type & Y537S mutant)Superior degradation potency and efficiency.[5]
Amcenestrant MCF-7Maximal degradation levels (98%) comparable to fulvestrant.[5]
In Vivo Tumor Growth Inhibition

Head-to-head studies in xenograft models are critical for evaluating the in vivo efficacy of these SERDs.

CompoundModel(s)Key Findings vs. FulvestrantCitation(s)
Elacestrant MCF-7 xenografts & PDX modelsSimilar tumor growth inhibition in wild-type ER models; greater activity in some mutant ER models and demonstrated activity in fulvestrant-resistant models.[3][6][7][8][9]
Camizestrant PDX models (ESR1wt & ESR1m)Superior in vivo activity and antitumor response in a broader range of PDX models.[4][10]
Giredestrant PDX modelsPreclinical data suggest superior potency over fulvestrant.[11]
Amcenestrant Xenograft modelsDemonstrated potent efficacy with significant tumor shrinkage.[12]

Clinical Efficacy: Head-to-Head Trial Outcomes

Randomized clinical trials provide the most robust evidence for comparing the clinical utility of these agents. Several next-generation SERDs have been or are currently being evaluated against fulvestrant or standard of care.

Camizestrant vs. Fulvestrant (SERENA-2 Trial)

The Phase II SERENA-2 trial directly compared oral camizestrant to intramuscular fulvestrant in postmenopausal women with ER+/HER2- advanced breast cancer.

EndpointCamizestrant (75 mg)Camizestrant (150 mg)FulvestrantCitation(s)
Median PFS (Overall) 7.2 months7.7 months3.7 months[13][14][15]
Median PFS (ESR1-mutant) 6.3 months9.2 months2.2 months[14]
Hazard Ratio vs. Fulvestrant (Overall) 0.580.67-[13]
Objective Response Rate 15.7%20.3%11.5%
Clinical Benefit Rate (24 wks) 48.8%51.0%39.1%
Elacestrant vs. Standard of Care (EMERALD Trial)

The Phase III EMERALD trial evaluated oral elacestrant versus investigator's choice of standard of care (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer.

EndpointElacestrantStandard of Care (Fulvestrant or AI)Citation(s)
Median PFS (Overall) 2.8 months1.9 months[15]
Median PFS (ESR1-mutant) 3.8 months1.9 months[15]
PFS Rate at 12 months (Overall) 22.3%9.4%[15]
PFS Rate at 12 months (ESR1-mutant) 26.8%8.2%[15]
Amcenestrant vs. Physician's Choice (AMEERA-3 Trial)

The Phase II AMEERA-3 trial compared oral amcenestrant to physician's choice of endocrine therapy (the majority of whom received fulvestrant).

EndpointAmcenestrantPhysician's ChoiceCitation(s)
Median PFS (Overall) 3.6 months3.7 months[16][17]
Median PFS (ESR1-mutant) 3.7 months2.0 months[16]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective comparison of drug candidates. Below are outlines of standard protocols for key assays used in the preclinical evaluation of SERDs.

Estrogen Receptor Degradation Assay (Western Blot)

This assay quantifies the reduction in ER protein levels following treatment with a SERD.

ER_Degradation_Workflow ER Degradation Assay Workflow start Seed Breast Cancer Cells (e.g., MCF-7) treatment Treat with SERD (Fulvestrant or Next-Gen SERD) and Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (Anti-ERα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification of ER levels detection->analysis end Determine Percentage of ER Degradation analysis->end

Caption: A typical workflow for assessing ER degradation via Western blot.

Protocol Outline:

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere.

  • Treatment: Treat cells with varying concentrations of the SERD or fulvestrant, alongside a vehicle control, for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin or GAPDH).

    • Calculate the percentage of ER degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the SERDs.

Cell_Viability_Workflow Cell Viability Assay Workflow (MTT/MTS) start Seed Breast Cancer Cells in 96-well plate treatment Treat with varying concentrations of SERD start->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation reagent_add Add MTT or MTS reagent incubation->reagent_add formazan_incubation Incubate for color development (formazan) reagent_add->formazan_incubation solubilization Add Solubilization Solution (for MTT assay) formazan_incubation->solubilization If using MTT readout Measure Absorbance (spectrophotometer) formazan_incubation->readout If using MTS solubilization->readout analysis Calculate Cell Viability (%) and Determine IC50 values readout->analysis end Comparative Efficacy Assessment analysis->end

Caption: Workflow for determining cell viability using MTT or MTS assays.

Protocol Outline (MTT Assay):

  • Cell Plating: Seed breast cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the test SERD, fulvestrant, and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound.

Signaling Pathways

The estrogen receptor signaling pathway is a complex network that can be activated through ligand-dependent and ligand-independent mechanisms. SERDs primarily target the ligand-dependent pathway.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and SERD Intervention cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Dimer ER Dimerization ER->ER_Dimer Degradation ER Degradation ER->Degradation Induces ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocates to Nucleus & Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes SERD SERD SERD->ER Binds & Blocks Degradation->Gene_Transcription Inhibits

Caption: Estrogen signaling pathway and the point of intervention by SERDs.

Conclusion

Next-generation oral SERDs represent a significant advancement in endocrine therapy for ER+ breast cancer. Preclinical data consistently demonstrate that these newer agents, such as camizestrant and giredestrant, possess superior or comparable ER degradation and in vivo anti-tumor activity to fulvestrant. Clinical trial results, particularly from the SERENA-2 and EMERALD studies, have shown that camizestrant and elacestrant can offer a clinically meaningful improvement in progression-free survival over fulvestrant or standard of care, especially in patients with ESR1 mutations. While amcenestrant did not demonstrate superiority in the AMEERA-3 trial, the collective data for next-generation SERDs highlight their potential to become the new backbone of endocrine therapy. The oral route of administration also offers a significant quality of life advantage for patients over the intramuscular injections of fulvestrant. Continued research and the outcomes of ongoing Phase III trials will further solidify the role of these next-generation SERDs in the clinical management of ER+ breast cancer.

References

Validating the Anti-Tumor Activity of Fulvestrant in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-tumor activity of Fulvestrant in patient-derived xenograft (PDX) models of breast cancer. The data presented herein is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of Fulvestrant's efficacy, both as a monotherapy and in combination with other agents, benchmarked against alternative treatments.

Comparative Anti-Tumor Efficacy of Fulvestrant

Fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated significant anti-tumor activity in various ER-positive breast cancer PDX models. Its efficacy is often compared with other endocrine therapies, chemotherapies, and targeted agents. The following tables summarize the quantitative data from key preclinical studies, showcasing the comparative performance of Fulvestrant.

PDX ModelTreatment GroupDosing RegimenAnti-Tumor Activity (% TGI or Tumor Volume Change)Source
OD-BRE-0188 FulvestrantNot SpecifiedTumor shrinkage observed[1]
Fulvestrant + PalbociclibNot SpecifiedEnhanced tumor shrinkage compared to monotherapy[1]
OD-BRE-0745 FulvestrantNot SpecifiedTumor shrinkage observed[1]
Fulvestrant + PalbociclibNot SpecifiedEnhanced tumor shrinkage compared to monotherapy[1]
OD-BRE-0438 FulvestrantNot SpecifiedResistant to Fulvestrant[1]
Fulvestrant + PalbociclibNot SpecifiedClear anti-tumor activity[1]
Eribulin (post F+P)Not SpecifiedSuperior anti-tumor activity to Capecitabine[1][2]
Capecitabine (post F+P)Not SpecifiedLess effective than Eribulin[1][2]
OD-BRE-0450 FulvestrantNot SpecifiedClear in vivo tumor growth inhibition[1]
Fulvestrant + PalbociclibNot SpecifiedClear anti-tumor activity[1]
MAXF-713 (P0) VehicleNot SpecifiedTumor growth[3]
FulvestrantNot SpecifiedSignificant tumor growth inhibition[3]
ElacestrantNot SpecifiedSignificant tumor growth inhibition[3]
MAXF-713 (P1 - Fulvestrant Refractory) VehicleNot SpecifiedTumor growth[3]
FulvestrantNot SpecifiedNo significant inhibition[3]
ElacestrantNot SpecifiedSignificant tumor growth inhibition[3]
MAXF-713 (P2 - Fulvestrant Refractory) VehicleNot SpecifiedTumor growth[3]
FulvestrantNot SpecifiedNo significant inhibition[3]
ElacestrantNot SpecifiedSignificant tumor growth inhibition[3]

TGI: Tumor Growth Inhibition; F+P: Fulvestrant + Palbociclib

Experimental Protocols

The following section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Tumor Acquisition: Fresh tumor tissue from breast cancer patients is obtained under informed consent.

  • Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice).

  • Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion. This process is repeated for subsequent passages.

  • Model Characterization: Established PDX models are characterized for their histological and molecular features, including hormone receptor status (ER, PR) and HER2 expression, to ensure they recapitulate the original patient tumor.

In Vivo Anti-Tumor Efficacy Studies
  • Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used for tumor implantation.

  • Tumor Implantation: Tumor fragments from established PDX lines are subcutaneously implanted into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups.

  • Drug Administration:

    • Fulvestrant: Administered subcutaneously or intramuscularly, typically on a weekly or bi-weekly schedule.

    • Palbociclib: Administered orally, typically daily for a specified number of weeks.

    • Eribulin and Capecitabine: Administered intravenously or orally according to established protocols.

    • Vehicle Control: The corresponding vehicle used for each drug is administered to the control group.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight monitoring (to assess toxicity) and survival analysis. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, gene expression analysis).

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating Fulvestrant in PDX models and the key signaling pathways involved in its mechanism of action and resistance.

experimental_workflow cluster_setup Model Establishment cluster_experiment In Vivo Study cluster_treatment Treatment Arms cluster_analysis Endpoint Analysis Patient Tumor Patient Tumor Implantation Implantation Patient Tumor->Implantation PDX Model PDX Model Implantation->PDX Model Tumor Growth Tumor Growth PDX Model->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Vehicle Vehicle Treatment->Vehicle Fulvestrant Fulvestrant Treatment->Fulvestrant Comparator Comparator Treatment->Comparator Tumor Volume Tumor Volume Data Collection->Tumor Volume Biomarker Analysis Biomarker Analysis Data Collection->Biomarker Analysis

Experimental workflow for Fulvestrant evaluation in PDX models.

er_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Fulvestrant ER-Fulvestrant Complex ER->ER_Fulvestrant ER_Dimer ER Dimer ER->ER_Dimer Dimerization Fulvestrant Fulvestrant Fulvestrant->ER Binds to ER Fulvestrant->ER_Dimer Inhibits Dimerization Proteasome Proteasome ER_Fulvestrant->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_Fulvestrant->ERE Blocks Nuclear Translocation ER_Dimer->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Mechanism of action of Fulvestrant on the Estrogen Receptor signaling pathway.

resistance_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR/HER2) PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER Estrogen Receptor (ER) AKT->ER Phosphorylation & Activation Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ER Phosphorylation & Activation ERK->Cell_Survival_Proliferation Fulvestrant_Resistance Fulvestrant Resistance Cell_Survival_Proliferation->Fulvestrant_Resistance

References

Fulvestrant's Dichotomy: Unraveling Its Impact on Wild-Type vs. Mutant ESR1 in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced interplay between therapeutic agents and genetic variations is paramount. This guide provides a comprehensive comparison of the efficacy of Fulvestrant, a selective estrogen receptor degrader (SERD), in treating estrogen receptor-positive (ER+) breast cancer characterized by wild-type Estrogen Receptor 1 (ESR1) versus those harboring ESR1 mutations. Through an examination of key experimental data and clinical outcomes, this document elucidates the differential impact of Fulvestrant and the emerging mechanisms of resistance.

Fulvestrant functions by binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that drive tumor growth.[1][2] While effective in many cases, the emergence of mutations in the ESR1 gene, often acquired after aromatase inhibitor therapy, presents a significant clinical challenge.[3][4] These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, potentially diminishing the efficacy of endocrine therapies.

Comparative Efficacy: Wild-Type vs. Mutant ESR1

Clinical and preclinical studies have demonstrated that the effectiveness of Fulvestrant can be significantly influenced by the ESR1 mutational status. While Fulvestrant can still inhibit the activity of many mutant ESR1 proteins, higher drug concentrations are often required, and certain mutations are associated with poorer clinical outcomes.[3]

Key Findings from Clinical & Preclinical Studies:
  • Differential Sensitivity: Activating mutations in the ligand-binding domain (LBD) of ESR1, such as Y537S and D538G, are the most common and have been shown to reduce sensitivity to Fulvestrant.[3][5] The Y537S mutation, in particular, appears to require significantly higher concentrations of Fulvestrant for inhibition compared to wild-type ESR1.[3]

  • Progression-Free Survival (PFS): Combined analysis of the SoFEA and EFECT phase III trials revealed that in patients with detectable ESR1 mutations, Fulvestrant treatment resulted in a longer median PFS of 3.9 months compared to 2.4 months for those treated with exemestane.[6][7] Conversely, in patients with wild-type ESR1, there was no significant difference in PFS between the two treatments (4.1 months for Fulvestrant vs. 4.8 months for exemestane).[6][7]

  • Overall Survival (OS): The same combined analysis also demonstrated an overall survival advantage for Fulvestrant in the ESR1 mutant population. One-year OS was 80% for patients on Fulvestrant versus 62% for those on exemestane.[6][7] No significant difference in OS was observed in the wild-type cohort.[6][7]

  • Acquired Resistance: A notable mechanism of acquired resistance to Fulvestrant involves the emergence of secondary mutations in the ESR1 gene, specifically at the F404 residue.[8][9][10][11] These mutations, such as F404L, F404I, and F404V, often occur in cis with pre-existing activating mutations (e.g., D538G) and disrupt a critical pi-stacking bond that contributes to Fulvestrant binding.[8][10] This leads to overt resistance to Fulvestrant.[8][9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of Fulvestrant in the context of wild-type and mutant ESR1.

Clinical Outcome (SoFEA & EFECT Trials Combined Analysis) ESR1 Mutant ESR1 Wild-Type Reference
Median Progression-Free Survival (PFS) on Fulvestrant 3.9 months4.1 months[6][7]
Median Progression-Free Survival (PFS) on Exemestane 2.4 months4.8 months[6][7]
Hazard Ratio (HR) for PFS (Fulvestrant vs. Exemestane) 0.59 (p=0.01)1.05 (p=0.69)[6][7]
1-Year Overall Survival (OS) on Fulvestrant 80%81%[6][7]
1-Year Overall Survival (OS) on Exemestane 62%79%[6][7]
In Vitro Fulvestrant Sensitivity (MCF7 Cells) IC99 Fold Change vs. Wild-Type Reference
ESR1 Wild-Type 1[3]
ESR1 Y537S Mutant 70[3]
ESR1 E380Q Mutant 2[3]
ESR1 S463P Mutant 2[3]

Signaling Pathways & Experimental Workflows

The diagrams below illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing Fulvestrant's efficacy.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_WT Wild-Type ERα Estrogen->ER_WT Binds & Activates Proteasome Proteasome ER_WT->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_WT->ERE Dimerizes & Binds ER_Mut Mutant ERα (e.g., Y537S, D538G) ER_Mut->Proteasome Degradation ER_Mut->ERE Constitutively Active (Ligand-Independent) Fulvestrant Fulvestrant Fulvestrant->ER_WT Binds & Induces Degradation Fulvestrant->ER_Mut Binds & Induces Degradation (Reduced efficacy in some mutants) Transcription Gene Transcription (e.g., PgR, TFF1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Estrogen Receptor Signaling Pathway with Fulvestrant Intervention.

Experimental_Workflow Experimental Workflow for Assessing Fulvestrant Efficacy cluster_assays Efficacy Assessment start Start: ER+ Breast Cancer Cell Lines (WT & Mutant ESR1) culture Cell Culture start->culture treatment Treat with varying concentrations of Fulvestrant culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic western Western Blot (ERα degradation) treatment->western reporter ERE-Luciferase Reporter Assay treatment->reporter data Data Analysis: - IC50/EC50 Calculation - Protein Quantification - Reporter Activity viability->data clonogenic->data western->data reporter->data conclusion Conclusion: Compare Fulvestrant efficacy between WT and Mutant cells data->conclusion

Caption: Workflow for In Vitro Evaluation of Fulvestrant.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of Fulvestrant's impact on wild-type versus mutant ESR1.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) expressing either wild-type or mutant ESR1 in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Fulvestrant or vehicle control for a specified period (e.g., 6 days).

  • Assay Procedure: Following treatment, bring the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated controls to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.[8]

Clonogenic Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of Fulvestrant or vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 14 days) to allow for colony formation. Replace the media with fresh media containing the respective treatments every 3-4 days.

  • Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix with a solution such as methanol, and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are calculated to assess the long-term effects of the drug on cell proliferation.[8]

ERE-Luciferase Reporter Gene Assay
  • Transfection: Co-transfect cells (e.g., MCF-7) with an estrogen response element (ERE)-luciferase reporter construct and an expression vector for either wild-type or mutant ESR1. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Drug Treatment: After transfection, treat the cells with Fulvestrant, with or without estradiol, for a defined period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the ERE-luciferase activity to the control luciferase activity. This assay measures the ability of the estrogen receptor to activate transcription from an ERE, providing a direct readout of ER activity.[8][10]

Conclusion

The therapeutic landscape for ER+ breast cancer is continually evolving, with a growing emphasis on personalized medicine. The data clearly indicate that while Fulvestrant remains a valuable therapeutic option, its efficacy is modulated by the ESR1 mutational status of the tumor. Patients with certain ESR1 mutations may still derive benefit from Fulvestrant, particularly when compared to aromatase inhibitors. However, the emergence of resistance, exemplified by the F404 mutations, underscores the need for ongoing surveillance of ESR1 status and the development of next-generation endocrine therapies that can overcome these resistance mechanisms. For researchers and clinicians, a thorough understanding of these differential effects is crucial for optimizing treatment strategies and improving patient outcomes.

References

Synergistic Takedown: Unveiling the Power of Combining ICI 182,780 and PI3K Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining the selective estrogen receptor degrader (SERD) ICI 182,780 (Fulvestrant) with PI3K inhibitors for the treatment of breast cancer. We delve into the preclinical and clinical evidence, presenting supporting experimental data and detailed methodologies to inform future research and development.

The combination of endocrine therapy and targeted agents represents a cornerstone of treatment for hormone receptor-positive (HR+) breast cancer. While endocrine therapies like Fulvestrant are effective, the development of resistance, often driven by aberrant signaling pathways, remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most commonly dysregulated pathways in breast cancer, making it a prime target for combination therapies. This guide explores the compelling synergy observed when Fulvestrant is combined with PI3K inhibitors, a strategy aimed at overcoming resistance and enhancing therapeutic efficacy.

Clinical Efficacy: A Meta-Analysis of Combination Therapy

A systematic review and meta-analysis of five randomized controlled trials (RCTs) involving 3,011 patients with HR+/HER2- advanced breast cancer provides robust evidence for the clinical benefit of combining PI3K inhibitors with Fulvestrant. The primary outcomes from this meta-analysis are summarized below.

Outcome MeasurePI3K Inhibitor + FulvestrantPlacebo + FulvestrantHazard Ratio (HR) / Risk Ratio (RR) (95% CI)P-value
Progression-Free Survival (PFS) Significantly Improved---HR = 0.74 (0.67-0.80)< 0.0001
Objective Response Rate (ORR) Significantly Increased---RR = 1.80 (1.39-2.35)< 0.0001
Clinical Benefit Rate (CBR) No Significant Difference---RR = 1.10 (0.97-1.25)0.1341

Table 1: Summary of Clinical Outcomes from a Meta-Analysis of five RCTs.

These findings demonstrate that the addition of a PI3K inhibitor to Fulvestrant significantly reduces the risk of disease progression by 26% and increases the objective response rate by 80% compared to Fulvestrant alone. However, this increased efficacy comes at the cost of higher toxicity. The incidence of grade ≥3 adverse events was significantly higher in the combination group, with hyperglycemia, rash, and transaminitis being the most common.

One of the largest trials included in this meta-analysis, the SANDPIPER study, evaluated the PI3K inhibitor taselisib with Fulvestrant. It showed a modest improvement in median progression-free survival from 5.4 months with Fulvestrant alone to 7.4 months with the combination (HR = 0.70).

Preclinical Synergy: Insights from In Vitro and In Vivo Models

Preclinical studies have been instrumental in elucidating the mechanisms underlying the synergistic interaction between Fulvestrant and PI3K inhibitors. These studies have consistently shown that dual targeting of the ER and PI3K pathways leads to enhanced anti-tumor activity.

A study investigating a triplet combination of the PI3K inhibitor alpelisib, the CDK4/6 inhibitor palbociclib, and Fulvestrant in ER-positive breast cancer cell lines (MCF-7 and T47D) demonstrated significant inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. This triple combination was also effective in models resistant to the dual combination of Fulvestrant and a PI3K inhibitor, highlighting its potential to overcome acquired resistance.

Another study focused on the PI3K/mTOR inhibitor gedatolisib in combination with Fulvestrant and palbociclib. The triplet combination resulted in a 90% growth rate inhibition in vitro, which was significantly greater than single agents or doublet combinations.

Cell LineTreatmentEndpointResult
MCF-7, T47DFulvestrant + Alpelisib + PalbociclibApoptosis, Cell Cycle ArrestIncreased apoptosis and cell cycle arrest compared to dual therapy.
MCF-7Fulvestrant + Gedatolisib + PalbociclibGrowth Rate Inhibition90% inhibition, significantly greater than single or doublets.

Table 2: Representative Preclinical Data on the Synergy of Fulvestrant and PI3K Inhibitors.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining Fulvestrant and PI3K inhibitors stems from the intricate crosstalk between the estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways. ER signaling can activate the PI3K pathway, and conversely, the PI3K pathway can activate ER in a ligand-independent manner, contributing to endocrine resistance.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates ER Estrogen Receptor (ER) AKT->ER Activates (Ligand-Independent) Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Estrogen Estrogen Estrogen->ER Binds ER->PI3K ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits ICI_182780 ICI 182,780 (Fulvestrant) ICI_182780->ER Degrades

Figure 1: Simplified signaling pathway illustrating the crosstalk between the ER and PI3K pathways and the points of intervention for ICI 182,780 and PI3K inhibitors.

By simultaneously blocking both pathways, the combination therapy can overcome resistance mechanisms and induce a more profound and durable anti-tumor response.

Experimental Protocols

To facilitate the replication and extension of these findings, we provide detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a dose range of ICI 182,780, a PI3K inhibitor, and their combination for 72 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, ERα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female immunodeficient mice (e.g., nude or NSG mice). For ER+ models, supplement mice with an estrogen pellet.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle, ICI 182,780 alone, PI3K inhibitor alone, combination).

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage. For example, Fulvestrant can be administered subcutaneously weekly, and the PI3K inhibitor can be given orally daily.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight twice a week.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare tumor growth inhibition between the different treatment groups.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, T47D) Drug_Treatment Treat with: - ICI 182,780 - PI3K Inhibitor - Combination Cell_Culture->Drug_Treatment Viability Cell Viability (MTT Assay) Drug_Treatment->Viability Apoptosis Apoptosis Assay (FACS, Western Blot) Drug_Treatment->Apoptosis Signaling Signaling Analysis (Western Blot) Drug_Treatment->Signaling Xenograft Establish Xenograft Tumor Model (Immunodeficient Mice) Signaling->Xenograft Inform In Vivo Study Design In_Vivo_Treatment Treat Mice with: - Vehicle - Single Agents - Combination Xenograft->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Body Weight In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Monitoring->Endpoint_Analysis

Figure 2: A typical experimental workflow for evaluating the synergistic effects of ICI 182,780 and PI3K inhibitors.

Conclusion and Future Directions

The combination of ICI 182,780 and PI3K inhibitors represents a promising therapeutic strategy for patients with HR+ breast cancer, particularly those with PIK3CA mutations or evidence of PI3K pathway activation. The synergistic interaction, supported by both robust clinical and preclinical data, highlights the importance of dual pathway inhibition to overcome endocrine resistance.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and on developing strategies to mitigate the associated toxicities. Further investigation into the mechanisms of resistance to this combination will also be crucial for the development of subsequent lines of therapy. The continued exploration of triplet combinations, such as those including CDK4/6 inhibitors, holds the potential to further enhance therapeutic outcomes for patients with advanced breast cancer.

Fulvestrant in Hormone Receptor-Positive Breast Cancer: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fulvestrant's performance, both as a monotherapy and in combination with CDK4/6 inhibitors, against other endocrine therapies for hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The analysis is based on pivotal phase III clinical trials and subsequent meta-analyses, with a focus on quantitative efficacy and safety data, detailed experimental protocols, and the underlying signaling pathways.

Efficacy of Fulvestrant: A Comparative Overview

Fulvestrant, a selective estrogen receptor degrader (SERD), has demonstrated significant efficacy in the treatment of HR+ advanced breast cancer. Its unique mechanism of action, which involves both blocking and promoting the degradation of the estrogen receptor, sets it apart from other endocrine therapies like aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs).[1][2]

Fulvestrant Monotherapy vs. Aromatase Inhibitors

The FALCON trial provided key evidence for the efficacy of Fulvestrant as a first-line monotherapy compared to the aromatase inhibitor anastrozole.

Table 1: Efficacy of Fulvestrant vs. Anastrozole in the FALCON Trial

OutcomeFulvestrant (500 mg)Anastrozole (1 mg)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 16.6 months13.8 months0.797 (0.637 - 0.999)0.0486[3][4]
Overall Survival (OS) 44.8 months42.7 months0.97 (0.77 - 1.21)0.7579[5][6][7]
OS in patients with non-visceral disease65.2 months47.8 months0.85 (0.60 - 1.20)Not Statistically Significant[5][6][7]
Fulvestrant in Combination with CDK4/6 Inhibitors

The combination of Fulvestrant with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has become a standard of care in the second-line setting for HR+, HER2-negative advanced breast cancer. This combination has consistently demonstrated superior efficacy over Fulvestrant alone in several landmark trials.

Table 2: Efficacy of Fulvestrant in Combination with CDK4/6 Inhibitors

TrialTreatment ArmControl ArmMedian PFS (months)Hazard Ratio (95% CI) for PFSp-value for PFSMedian OS (months)Hazard Ratio (95% CI) for OSp-value for OS
PALOMA-3 Fulvestrant + PalbociclibFulvestrant + Placebo9.5 vs 4.60.46 (0.36 - 0.59)<0.0001[8][9]34.8 vs 28.00.81 (0.65 - 0.99)Not Statistically Significant[10]
MONALEESA-3 Fulvestrant + RibociclibFulvestrant + Placebo20.5 vs 12.80.593 (0.480 - 0.732)<0.001[11][12]53.7 vs 41.50.73 (0.59 - 0.90)0.00455[12][13]
MONARCH 2 Fulvestrant + AbemaciclibFulvestrant + Placebo16.4 vs 9.30.553 (0.449 - 0.681)<0.001[14][15]46.7 vs 37.30.757 (0.606 - 0.945)0.01[14][16]

Experimental Protocols

The methodologies of the pivotal clinical trials cited in this guide are summarized below.

FALCON Trial (NCT01602380)
  • Study Design: A phase III, randomized, double-blind, multicenter trial.[3]

  • Patient Population: Postmenopausal women with HR+, locally advanced or metastatic breast cancer who had not received prior hormonal therapy.[3]

  • Randomization: Patients were randomized 1:1 to receive either Fulvestrant (500 mg intramuscularly on days 0, 14, 28, and then every 28 days) or Anastrozole (1 mg orally daily).[4]

  • Primary Endpoint: Progression-Free Survival (PFS).[3]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[4]

PALOMA-3 Trial (NCT01942135)
  • Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Women with HR+, HER2-negative metastatic breast cancer that had progressed on prior endocrine therapy.

  • Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Palbociclib (125 mg orally daily for 21 days, followed by 7 days off) or Fulvestrant plus placebo.

  • Primary Endpoint: Progression-Free Survival (PFS).[9]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

MONALEESA-3 Trial (NCT02422615)
  • Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Postmenopausal women with HR+, HER2-negative advanced breast cancer who had received no or one prior line of endocrine therapy.

  • Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Ribociclib (600 mg orally daily for 21 days, followed by 7 days off) or Fulvestrant plus placebo.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[11]

MONARCH 2 Trial (NCT02107703)
  • Study Design: A phase III, randomized, double-blind, placebo-controlled, multicenter trial.[15]

  • Patient Population: Women with HR+, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.[15]

  • Randomization: Patients were randomized 2:1 to receive either Fulvestrant (500 mg intramuscularly) plus Abemaciclib (150 mg orally twice daily) or Fulvestrant plus placebo.[15]

  • Primary Endpoint: Progression-Free Survival (PFS).[15]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[15]

Visualizing the Data: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the design of the clinical trials, the following diagrams are provided.

Fulvestrant_Mechanism_of_Action cluster_cell Tumor Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates ER->Nucleus Inhibits Translocation Proteasome Proteasome ER->Proteasome Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks ERE Estrogen Response Element Nucleus->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis P1 Patient with HR+, HER2- Advanced Breast Cancer P2 Informed Consent P1->P2 P3 Baseline Assessment (Tumor status, etc.) P2->P3 R1 Randomization (1:1 or 2:1) P3->R1 T1 Arm A: Fulvestrant + (CDK4/6i or Placebo) R1->T1 T2 Arm B: Fulvestrant or AI (Control) R1->T2 F1 Tumor Assessment (e.g., every 8 weeks) T1->F1 F2 Safety Monitoring T1->F2 T2->F1 T2->F2 F3 Data Collection (PFS, OS, ORR) F1->F3 F2->F3 F4 Statistical Analysis F3->F4

Caption: Generalized experimental workflow for the pivotal Fulvestrant clinical trials.

Conclusion

The available evidence from large, randomized clinical trials and subsequent meta-analyses strongly supports the efficacy of Fulvestrant in the management of HR+, HER2-negative advanced breast cancer. As a monotherapy, Fulvestrant has demonstrated a progression-free survival advantage over aromatase inhibitors in the first-line setting.[3][4] Furthermore, when combined with CDK4/6 inhibitors, Fulvestrant significantly improves both progression-free and overall survival in patients who have progressed on prior endocrine therapy, establishing this combination as a standard of care.[11][12][14][16] The distinct mechanism of action of Fulvestrant, involving complete estrogen receptor antagonism and degradation, provides a robust therapeutic strategy for this patient population.[1][2][17][18][19]

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on Chemical Identification:

Providing safe and accurate disposal procedures for chemical substances is paramount in a laboratory setting. The identifier "Ici 186756" does not correspond to a recognized chemical in publicly available chemical databases or safety data sheets. This identifier may be an internal catalog number, a lot number, or a miscoded entry.

Without a definitive identification and the corresponding Safety Data Sheet (SDS), it is impossible to provide safe handling and disposal instructions. Attempting to do so would be highly irresponsible and could lead to dangerous situations, including harm to personnel and the environment.

To ensure the safety of all laboratory personnel and maintain regulatory compliance, it is essential to obtain the correct identification of the chemical .

Actionable Steps for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identifier: Double-check the container label, purchase orders, and any accompanying documentation for the correct chemical name, CAS (Chemical Abstracts Service) number, or a different product code.

  • Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is provided by the manufacturer. If you cannot locate the physical copy, check the manufacturer's website or contact their technical support with the information you have.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on chemical waste disposal. They will have established protocols that comply with local, state, and federal regulations. Provide them with all available information about the substance.

General Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for responsibly managing chemical waste in a laboratory setting. This is a conceptual guide and must be superseded by the specific instructions in the chemical's SDS and your institution's EHS protocols.

G cluster_0 Chemical Waste Management Workflow A Identify the Chemical (Name, CAS#, etc.) B Locate and Review the Safety Data Sheet (SDS) A->B Crucial First Step C Consult Institutional EHS Disposal Protocols B->C EHS Provides Specifics D Segregate Waste (e.g., Halogenated, Non-Halogenated, Solid, Liquid) C->D Based on Chemical Properties E Select Appropriate & Labeled Waste Container D->E F Transfer Waste Using Proper PPE E->F G Store Waste in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H Scheduled or On-Request

Caption: Generalized workflow for laboratory chemical waste disposal.

Building Trust Through Safety:

Our commitment is to provide information that enhances laboratory safety. This includes recognizing when insufficient data prevents the dissemination of safe handling procedures. We strongly encourage all researchers to adopt a "safety-first" approach by ensuring positive identification of all chemical substances before handling and disposal. For further guidance, please consult your institution's Environmental Health and Safety office.

Navigating the Uncharted: A Safety Protocol for Novel or Unidentified Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The handling of any chemical in a laboratory setting necessitates a thorough understanding of its potential hazards. When faced with a novel or unidentifiable substance, such as "Ici 186756" for which no public safety data is available, a conservative and risk-averse approach is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage such situations, ensuring a high standard of safety and operational integrity. The following protocols are based on the principle of treating the substance as potentially hazardous until proven otherwise.

Risk Assessment and Personal Protective Equipment (PPE)

In the absence of a Safety Data Sheet (SDS), a risk assessment is the first and most critical step. This assessment should assume the compound is potent and hazardous. The selection of Personal Protective Equipment (PPE) must correspond to this elevated risk level.

Table 1: Personal Protective Equipment (PPE) for Handling Novel/Unidentified Compounds

Situation Required PPE Rationale
Routine Handling (Small Quantities) - Double Nitrile Gloves- Safety Goggles (ANSI Z87.1 certified)- Lab Coat (fully buttoned)- Closed-toe shoesAssumes potential for skin and eye contact with a substance of unknown toxicity. Double gloving provides an extra layer of protection against potential permeation.
Spill Cleanup - Chemical-resistant gloves (e.g., heavyweight nitrile or butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or gown- Respiratory protection (e.g., N95 or higher, depending on the physical form and potential for aerosolization)Provides enhanced protection against splashes, and respiratory exposure to a potentially volatile or fine particulate substance.
Waste Disposal - Chemical-resistant gloves- Safety Goggles- Lab CoatProtects against accidental contact during the packaging and transport of hazardous waste.

Operational Plan: Handling and Disposal

Handling: All manipulations of the unknown substance should be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated and clearly labeled area should be established for its use.

Disposal: All waste contaminated with the novel compound, including gloves, disposable lab coats, and bench paper, must be treated as hazardous waste.

Table 2: Disposal Plan for Novel/Unidentified Compounds

Waste Type Container Labeling Disposal Procedure
Solid Waste (e.g., contaminated gloves, paper towels) Lined, sealed, and puncture-resistant hazardous waste container."Hazardous Waste - Unidentified Compound Research"Segregate from other waste streams. Arrange for pickup by the institution's environmental health and safety (EHS) department.
Liquid Waste (e.g., solutions containing the compound) Sealed, leak-proof, and chemically compatible hazardous waste container."Hazardous Waste - Unidentified Compound Research"Do not mix with other chemical waste. Store in secondary containment. Arrange for pickup by EHS.
Sharps (e.g., contaminated needles, scalpels) Puncture-proof sharps container."Hazardous Sharps Waste - Unidentified Compound Research"Dispose of through the institutional sharps waste stream.

Emergency Procedures

Immediate and decisive action is crucial in the event of an emergency. All personnel handling the substance must be familiar with the location and use of emergency equipment.

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup (see Table 1).

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institution's EHS department.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for a novel or unidentified compound.

cluster_planning Planning & Preparation cluster_execution Execution cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment (Assume High Hazard) SelectPPE Select Appropriate PPE (See Table 1) RiskAssessment->SelectPPE DesignatedArea Establish Designated Handling Area SelectPPE->DesignatedArea Handling Handle in Chemical Fume Hood DesignatedArea->Handling Disposal Segregate and Dispose of Waste as Hazardous (See Table 2) Handling->Disposal Spill Spill Occurs Handling->Spill Exposure Accidental Exposure Handling->Exposure EmergencyProtocol Follow Emergency Procedures Spill->EmergencyProtocol Exposure->EmergencyProtocol

Safety Workflow for Novel/Unidentified Compounds.

By adhering to these rigorous safety protocols, researchers can confidently manage the inherent risks associated with novel or unidentified compounds, fostering a secure and productive laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.